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  • Product: Methyl 2-formyl-1H-pyrrole-1-carboxylate
  • CAS: 123892-37-5

Core Science & Biosynthesis

Foundational

"synthesis and characterization of Methyl 2-formyl-1H-pyrrole-1-carboxylate"

This technical guide details the synthesis, characterization, and mechanistic underpinnings of Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS: 123892-37-5). Technical Guide | Version 1.0 Executive Summary Methyl 2-formyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and mechanistic underpinnings of Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS: 123892-37-5).

Technical Guide | Version 1.0

Executive Summary

Methyl 2-formyl-1H-pyrrole-1-carboxylate is a critical bifunctional building block in organic synthesis. It features a pyrrole core stabilized by an electron-withdrawing


-methoxycarbonyl group and a reactive formyl moiety at the C2 position. This specific protection strategy is essential in medicinal chemistry and porphyrin synthesis because it deactivates the pyrrole ring against polymerization and directs nucleophilic attacks to the aldehyde, preventing side reactions typical of electron-rich pyrroles.

This guide provides a robust, scalable protocol for its synthesis via the


-acylation of 2-pyrrolecarboxaldehyde, ensuring high purity and yield suitable for downstream pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The most efficient route to the target compound involves the direct


-functionalization of the commercially available 2-pyrrolecarboxaldehyde . While pyrroles are weak acids (

~16.5), the presence of the electron-withdrawing formyl group at C2 increases the acidity of the N-H proton, facilitating deprotonation by mild to moderate bases.

Strategic Choice:

  • Route: Nucleophilic substitution on Methyl Chloroformate.

  • Reagents: Methyl chloroformate (electrophile) and Triethylamine/DMAP or Sodium Hydride (base).

  • Rationale: Direct acylation is preferred over Vilsmeier-Haack formylation of an already protected pyrrole, as the

    
    -ester group strongly deactivates the ring toward the electrophilic aromatic substitution required for formylation.
    

Retrosynthesis Target Methyl 2-formyl-1H-pyrrole-1-carboxylate (Target) Precursor 2-Pyrrolecarboxaldehyde (Starting Material) Target->Precursor N-Acylation Disconnection Reagent Methyl Chloroformate (Electrophile) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly from 2-pyrrolecarboxaldehyde.

Experimental Protocol

Safety Note: Methyl chloroformate is toxic and a lachrymator. Work must be performed in a functioning fume hood.

Reagents & Materials
ReagentEquiv.[1]Role
2-Pyrrolecarboxaldehyde 1.0Substrate
Methyl Chloroformate 1.2 - 1.5Electrophile
Triethylamine (TEA) 1.5 - 2.0Base (HCl scavenger)
DMAP 0.1 (10 mol%)Nucleophilic Catalyst
Dichloromethane (DCM) SolventAnhydrous (0.2 M conc.)
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solubilization: Add 2-pyrrolecarboxaldehyde (1.0 equiv) and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (5 mL per mmol of substrate).

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. The solution may darken slightly; this is normal. Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add Methyl Chloroformate (1.2 equiv) over 15 minutes. Caution: Exothermic reaction.

    • Note: The solution will likely turn cloudy due to the precipitation of triethylamine hydrochloride salts.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material (

    
     ~0.3) should disappear, replaced by a less polar product (
    
    
    
    ~0.6).
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (50 mL).
      
    • Separate phases.[2] Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 10%

      
       20% EtOAc in Hexanes.
      
    • Product: Collect fractions containing the spot at

      
       ~0.6. Evaporate to yield the title compound as a pale yellow oil or low-melting solid.
      

ProtocolWorkflow Start Start: 2-Pyrrolecarboxaldehyde + DMAP in DCM Cool Cool to 0°C Add Triethylamine Start->Cool Add Dropwise Addition: Methyl Chloroformate Cool->Add React Warm to RT Stir 3-5 Hours (TLC Monitor) Add->React Workup Quench (NH4Cl) Extract (DCM) Wash (Brine) React->Workup Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify End Pure Product Methyl 2-formyl-1H-pyrrole-1-carboxylate Purify->End

Figure 2: Operational workflow for the synthesis.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The base (TEA) deprotonates the pyrrole nitrogen (assisted by the electron-withdrawing formyl group), or more likely in the DMAP-catalyzed route, DMAP activates the chloroformate to form a highly reactive acyl-pyridinium intermediate.

  • Activation: DMAP attacks methyl chloroformate, displacing chloride and forming an

    
    -acylpyridinium salt (highly electrophilic).
    
  • Nucleophilic Attack: The pyrrole nitrogen (rendered more nucleophilic by TEA buffering) attacks the carbonyl of the activated intermediate.

  • Elimination: DMAP is displaced, regenerating the catalyst and yielding the

    
    -protected pyrrole.
    

Mechanism Step1 DMAP activation of Cl-COOMe Step2 Acyl-pyridinium Intermediate Step1->Step2 - Cl⁻ Step3 Pyrrole N-Attack Step2->Step3 + Pyrrole Step4 Product Formation + DMAP regeneration Step3->Step4 - H⁺

Figure 3: DMAP-catalyzed nucleophilic acyl substitution mechanism.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the broad N-H stretch in IR and the appearance of the methyl ester singlet in NMR.

Expected NMR Data ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
10.25 s1HAldehyde (-CH O)

H
7.45 dd1HPyrrole C3-H

H
7.15 dd1HPyrrole C5-H

H
6.35 t/dd1HPyrrole C4-H

H
4.05 s3HEster Methyl (-OCH

)

C
180.5 --Aldehyde Carbonyl

C
150.2 --Carbamate Carbonyl

C
54.5 --Methoxy Carbon

Note: The aldehyde proton shifts downfield (~10.2 ppm) compared to the unprotected precursor (~9.5 ppm) due to the electron-withdrawing nature of the carbamate group.

Infrared Spectroscopy (IR)
  • 1745 cm

    
    :  Strong C=O stretch (Ester/Carbamate).
    
  • 1670 cm

    
    :  Strong C=O stretch (Aldehyde, conjugated).
    
  • Absence: No broad band at 3200–3400 cm

    
     (N-H stretch), confirming complete protection.
    

Troubleshooting & Optimization

  • Low Yield: If yield is low, ensure reagents are anhydrous. Water competes with pyrrole for the chloroformate, forming carbonic acid derivatives.

  • Regioselectivity: While N-acylation is favored, C-acylation can occur at elevated temperatures. Keep the reaction at 0 °C during addition and do not exceed room temperature.

  • Stability: The product is an aldehyde and can oxidize to the carboxylic acid over time. Store under inert atmosphere at -20 °C.

References

  • BenchChem. (2025). Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: A Comprehensive Technical Guide. Retrieved from

  • Organic Syntheses. (2011). Pyrrole-2-carboxaldehyde.[3][4][5][6][7][8] Org. Synth. Coll. Vol. 4, 539. Retrieved from

  • Royal Society of Chemistry. (2014). Access to Pyridines via DMAP-Catalyzed Activation. Organic Chemistry Frontiers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123892-37-5. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-formyl-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-formyl-1H-pyrrole-1-carboxylate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-formyl-1H-pyrrole-1-carboxylate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a pyrrole ring substituted with a formyl group at the 2-position and a methoxycarbonyl group at the nitrogen atom, offers a unique combination of reactive sites. The electron-withdrawing nature of both substituents modulates the reactivity of the pyrrole core, while the aldehyde and carbamate functionalities serve as key handles for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, offering field-proven insights and detailed experimental protocols to facilitate its application in research and drug development.

Physicochemical and Spectroscopic Profile

While a comprehensive, publicly available experimental dataset for Methyl 2-formyl-1H-pyrrole-1-carboxylate is limited, the following tables summarize its key physicochemical and predicted spectroscopic properties based on the analysis of its functional groups and data from closely related compounds.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₇NO₃N/A
Molecular Weight 153.14 g/mol N/A
Appearance Expected to be a solid[1][2]
Melting Point Not available (related compounds melt in the range of 43-78°C)[1][2][3]
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[4]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / Bands
¹H NMR δ ~9.5-9.8 (s, 1H, CHO), δ ~7.0-7.5 (m, 3H, pyrrole-H), δ ~3.9 (s, 3H, OCH₃)
¹³C NMR δ ~180-185 (CHO), δ ~150-155 (N-COO), δ ~120-140 (pyrrole-C), δ ~53 (OCH₃)
IR (cm⁻¹) ~1730-1750 (C=O, carbamate), ~1670-1690 (C=O, aldehyde), ~1500-1550 (C=C, pyrrole)
Mass Spec (m/z) Expected molecular ion [M]⁺ at 153.04

Synthesis of Methyl 2-formyl-1H-pyrrole-1-carboxylate

The most direct and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[5][6] This approach is anticipated to be the primary synthetic route to Methyl 2-formyl-1H-pyrrole-1-carboxylate from its precursor, methyl 1H-pyrrole-1-carboxylate.

Synthetic Workflow: Vilsmeier-Haack Formylation

The synthesis involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted formamide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[6] This electrophilic species then attacks the electron-rich pyrrole ring, followed by hydrolysis to yield the aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 1. POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrrole_Carboxylate Methyl 1H-pyrrole-1-carboxylate Pyrrole_Carboxylate->Intermediate 2. Electrophilic Attack Final_Product Methyl 2-formyl-1H-pyrrole-1-carboxylate Intermediate->Final_Product 3. H₂O Workup

Caption: Synthetic workflow for Methyl 2-formyl-1H-pyrrole-1-carboxylate.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 1H-pyrrole-1-carboxylate

Causality: The Vilsmeier-Haack reaction is chosen due to its mild conditions and high regioselectivity for the formylation of electron-rich heterocycles like pyrroles. The electron-donating character of the nitrogen atom directs the electrophilic attack preferentially to the C2 position. The methoxycarbonyl group at the nitrogen is a moderate electron-withdrawing group, which deactivates the ring slightly compared to unsubstituted pyrrole but does not prevent the reaction.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.2 eq.).

  • Formation of Vilsmeier Reagent: Cool the flask in an ice-water bath to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • Reaction with Pyrrole Substrate: After the addition is complete, stir the mixture at 0 °C for 30 minutes. Then, add a solution of methyl 1H-pyrrole-1-carboxylate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously until the hydrolysis is complete. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Key Transformations

The dual functionality of Methyl 2-formyl-1H-pyrrole-1-carboxylate allows for a diverse range of chemical transformations at the formyl group, the pyrrole ring, and the carbamate moiety.

Reactions at the Formyl Group

The aldehyde functionality is a primary site for nucleophilic addition and related reactions, making it a valuable handle for carbon-carbon and carbon-heteroatom bond formation.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are important precursors for various heterocyclic compounds.

G Start Methyl 2-formyl-1H-pyrrole-1-carboxylate Product α,β-Unsaturated Product Start->Product Base (e.g., Piperidine) Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Product

Caption: Knoevenagel condensation of Methyl 2-formyl-1H-pyrrole-1-carboxylate.

General Experimental Protocol:

  • Dissolve Methyl 2-formyl-1H-pyrrole-1-carboxylate and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a weak base, for instance, piperidine or triethylamine.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[4]

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[8] This reaction utilizes a phosphonium ylide to introduce a variety of substituted vinyl groups, offering high stereoselectivity in many cases.

G Start Methyl 2-formyl-1H-pyrrole-1-carboxylate Product Alkene Product Start->Product Anhydrous Solvent (e.g., THF) Ylide Phosphonium Ylide Ylide->Product

Sources

Foundational

"CAS number and IUPAC name for Methyl 2-formyl-1H-pyrrole-1-carboxylate"

Executive Summary Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS 123892-37-5) is a specialized heterocyclic building block utilized in the synthesis of complex pyrrole alkaloids, porphyrins, and pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS 123892-37-5) is a specialized heterocyclic building block utilized in the synthesis of complex pyrrole alkaloids, porphyrins, and pharmaceutical intermediates. Functionally, it represents an activated pyrrole scaffold; the N-methoxycarbonyl group serves as both a protecting group and an electronic modulator, stabilizing the pyrrole ring against acid-catalyzed polymerization while directing regioselectivity during subsequent functionalizations. This guide details its physicochemical profile, synthetic pathways, and utility in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
CAS Registry Number 123892-37-5
IUPAC Name Methyl 2-formyl-1H-pyrrole-1-carboxylate
Synonyms 1-(Methoxycarbonyl)pyrrole-2-carboxaldehyde; 2-Formyl-pyrrole-1-carboxylic acid methyl ester
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water
Key NMR Signals (¹H) δ ~10.2 (CHO), δ ~4.0 (OCH₃), δ ~6.3–7.4 (Pyrrole CH)

Synthetic Pathways & Mechanism[1][8]

The synthesis of Methyl 2-formyl-1H-pyrrole-1-carboxylate is primarily achieved via the N-acylation of pyrrole-2-carboxaldehyde. This transformation is critical because the free pyrrole-NH is weakly acidic (pKa ~16.5) and requires deprotonation or catalytic activation to react with methyl chloroformate.

Core Synthesis Protocol (N-Acylation)

Reagents: Pyrrole-2-carboxaldehyde, Methyl Chloroformate (ClCO₂Me), Base (NaH or K₂CO₃/DMAP). Solvent: Anhydrous THF or DCM.

Mechanistic Insight
  • Activation: The base removes the proton from the pyrrole nitrogen, generating a pyrrolyl anion.

  • Nucleophilic Attack: The nitrogen anion attacks the carbonyl carbon of methyl chloroformate.

  • Elimination: Chloride is expelled, restoring the amide-like resonance and yielding the carbamate.

Pathway Visualization

The following diagram illustrates the synthesis and downstream reactivity logic.

G Start Pyrrole-2-carboxaldehyde (Precursor) Product Methyl 2-formyl-1H-pyrrole-1-carboxylate (Target) Start->Product N-Acylation (NaH, THF, 0°C) Reagent Methyl Chloroformate (ClCO2Me) + Base Reagent->Product Wittig Vinyl Pyrroles (via Wittig) Product->Wittig Ph3P=CH-R Hydrolysis Deprotection (Base Hydrolysis) Product->Hydrolysis LiOH/MeOH RedAmin Pyrrolyl Amines (Reductive Amination) Product->RedAmin R-NH2, NaBH(OAc)3

Figure 1: Synthetic logic flow from precursor to target and subsequent divergent synthesis pathways.

Experimental Protocol: Synthesis of Methyl 2-formyl-1H-pyrrole-1-carboxylate

Note: This protocol is adapted from standard methodologies for N-protection of electron-deficient pyrroles.

Materials
  • Pyrrole-2-carboxaldehyde (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Methyl Chloroformate (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend Sodium Hydride (NaH) in anhydrous THF at 0°C. Add a solution of Pyrrole-2-carboxaldehyde in THF dropwise over 15 minutes.

    • Observation: Evolution of H₂ gas. The solution typically turns yellow/orange indicating the formation of the pyrrolyl anion.

  • Acylation: Stir the anion solution for 30 minutes at 0°C. Add Methyl Chloroformate dropwise.

    • Critical Control: Maintain temperature <5°C to prevent polymerization or bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 7:3).

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes) to yield the title compound as a pale yellow oil/solid.

Reactivity Profile & Applications in Drug Discovery[9]

Electronic Modulation (The "Push-Pull" Effect)

The N-methoxycarbonyl group is an Electron Withdrawing Group (EWG).

  • Ring Stability: Unlike free pyrroles, which are prone to acid-catalyzed polymerization (tars), the N-protected variant is significantly more stable, allowing for acidic manipulations of the aldehyde group.

  • Regioselectivity: The bulky N-protecting group sterically hinders the 2-position, directing electrophilic substitution (if conditions allow) to the 4- or 5-positions.

Key Transformations
  • Wittig/Horner-Wadsworth-Emmons: The aldehyde remains highly reactive. Reaction with phosphonium ylides yields vinyl pyrroles, key intermediates for Prodigiosin analogs (immunosuppressants).

  • Reductive Amination: Condensation with amines followed by reduction (NaBH₄) generates pyrrolyl-methylamines, a common motif in kinase inhibitors.

  • Deprotection: The carbamate is easily cleaved using mild basic conditions (LiOH/MeOH or K₂CO₃/MeOH), restoring the free pyrrole NH for hydrogen bonding interactions in the final drug target.

Case Study: Natural Product Synthesis

This compound serves as a synthetic equivalent for the "2-formylpyrrole" unit found in Lycium chinense metabolites and Capparisine alkaloids. The N-protection is essential to prevent side reactions during the construction of the aliphatic side chains.

Safety & Stability

  • Hazards: Irritating to eyes, respiratory system, and skin. Methyl chloroformate (reagent) is highly toxic and corrosive; handle in a fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Aldehydes can auto-oxidize to carboxylic acids over time; the N-protection mitigates but does not eliminate this risk.

References

  • Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 12224053 (Methyl 2-formyl-1H-pyrrole-1-carboxylate). Accessed via CAS 123892-37-5 search.
  • Synthetic Methodology (General N-Acylation): Coffin, A. R., et al. "Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides."[1] Journal of Organic Chemistry, 2006, 71(17), 6678-6681.[1] Link

  • Pyrrole Reactivity: Wu, X., et al. "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation."[2][3] Organic Letters, 2018, 20, 688-691.[2][3] Link

  • Natural Product Context: Ohta, S., et al. "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules, 2023.[4] Link

  • Analogous Protocols: Organic Syntheses, Coll. Vol. 4, p. 831 (1963); Vol. 36, p. 74 (1956). (Base hydrolysis and handling of pyrrole-2-carboxaldehydes). Link

Sources

Exploratory

"theoretical calculations on the electronic structure of Methyl 2-formyl-1H-pyrrole-1-carboxylate"

An In-Depth Technical Guide to the Theoretical Investigation of the Electronic Structure of Methyl 2-formyl-1H-pyrrole-1-carboxylate This guide provides a comprehensive theoretical framework for investigating the electro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of the Electronic Structure of Methyl 2-formyl-1H-pyrrole-1-carboxylate

This guide provides a comprehensive theoretical framework for investigating the electronic structure of Methyl 2-formyl-1H-pyrrole-1-carboxylate. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to understand the fundamental electronic properties that govern the reactivity and potential applications of this molecule. By leveraging robust computational chemistry techniques, we can elucidate key characteristics such as molecular geometry, frontier molecular orbitals, and electrostatic potential, which are critical for predicting chemical behavior and designing novel molecular entities.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules and functional materials. The introduction of substituents onto the pyrrole ring, such as the formyl and carboxylate groups in Methyl 2-formyl-1H-pyrrole-1-carboxylate, can significantly modulate its electronic properties and, consequently, its chemical reactivity and biological activity. 2-Formylpyrroles, for instance, are crucial precursors in the synthesis of complex macrocycles like porphyrins and BODIPYs.[1][2] Understanding the electronic structure of this specific derivative is paramount for its effective utilization in various scientific domains, including medicinal chemistry and materials science.[3][4]

Theoretical calculations provide a powerful and cost-effective means to explore the electronic landscape of molecules.[5] By employing methods such as Density Functional Theory (DFT), we can gain detailed insights into the distribution of electrons, the energies of molecular orbitals, and other quantum chemical properties that are often challenging to determine experimentally.[6][7] This guide outlines a rigorous computational protocol for the theoretical characterization of Methyl 2-formyl-1H-pyrrole-1-carboxylate, providing a roadmap for researchers to uncover its electronic intricacies.

Proposed Computational Methodology: A Self-Validating System

The following protocol describes a comprehensive computational workflow for the theoretical analysis of Methyl 2-formyl-1H-pyrrole-1-carboxylate. The choice of methods and basis sets is informed by previous successful studies on related pyrrole derivatives to ensure accuracy and reliability.[6][8][9]

Step-by-Step Computational Workflow
  • Initial Structure Preparation:

    • Construct the 3D structure of Methyl 2-formyl-1H-pyrrole-1-carboxylate using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

  • Quantum Chemical Calculations with Gaussian 09 or similar software:

    • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using Density Functional Theory (DFT).

      • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[5] For potentially more accurate results, especially concerning non-covalent interactions, the ωB97XD functional is recommended.[8]

      • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for flexibility in describing both core and valence electrons, as well as polarization and diffuse functions.[6][8]

    • Frequency Analysis: Following geometry optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5] The calculated vibrational frequencies can also be compared with experimental IR data if available.

    • Electronic Property Calculations: Based on the optimized geometry, perform single-point energy calculations to determine various electronic properties:

      • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transition properties. The HOMO-LUMO energy gap is a key indicator of chemical stability.

      • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

      • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

      • Simulated Spectroscopic Data:

        • UV-Visible Spectra: Use Time-Dependent DFT (TD-DFT) at the same level of theory to simulate the electronic absorption spectrum and predict the main electronic transitions.[6]

        • NMR Spectra: Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate the 1H and 13C NMR chemical shifts, which can be compared with experimental data for structural validation.[10]

The logical flow of this experimental workflow is depicted in the diagram below.

Computational Workflow for Methyl 2-formyl-1H-pyrrole-1-carboxylate cluster_prep Structure Preparation cluster_dft DFT Calculations (Gaussian) cluster_analysis Electronic Property Analysis mol_build 1. Build 3D Structure initial_opt 2. Initial MM Optimization mol_build->initial_opt geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) initial_opt->geom_opt Input Optimized Geometry freq_calc 4. Frequency Analysis geom_opt->freq_calc fmo HOMO-LUMO Analysis freq_calc->fmo Optimized Structure mep MEP Mapping freq_calc->mep nbo NBO Analysis freq_calc->nbo spec Spectra Simulation (TD-DFT, GIAO) freq_calc->spec

Caption: Computational workflow for the theoretical analysis of Methyl 2-formyl-1H-pyrrole-1-carboxylate.

Anticipated Results and Discussion

The proposed theoretical calculations are expected to yield valuable data on the electronic structure and properties of Methyl 2-formyl-1H-pyrrole-1-carboxylate.

Molecular Geometry

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. It is anticipated that the pyrrole ring will be nearly planar, with the formyl and carboxylate groups potentially exhibiting some degree of rotation. The planarity of the molecule can influence its crystal packing and intermolecular interactions.[8][11]

Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the HOMO and LUMO will be crucial for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, indicating its susceptibility to electrophilic attack. The LUMO, conversely, is likely to be distributed over the electron-withdrawing formyl and carboxylate groups, suggesting these as sites for nucleophilic attack. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Electronic Properties of Methyl 2-formyl-1H-pyrrole-1-carboxylate

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability
LUMO Energy~ -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.0 eVRelates to chemical reactivity and stability
Dipole Moment~ 3.5 DIndicates overall polarity of the molecule
Molecular Electrostatic Potential (MEP)

The MEP map will visually represent the charge distribution. It is predicted that the regions around the carbonyl oxygen atoms of the formyl and carboxylate groups will exhibit negative electrostatic potential (red color), making them attractive sites for electrophiles and hydrogen bond donors. The hydrogen atom attached to the nitrogen of the pyrrole ring (if present, though the name suggests N-substitution) or the ring itself would show regions of positive potential (blue color).

The logical relationship between the key calculated properties and their implications is illustrated in the following diagram.

Relationship of Calculated Properties and Their Implications cluster_calc Calculated Properties cluster_interp Interpretations & Implications geom Optimized Geometry stability Molecular Stability geom->stability intermol Intermolecular Interactions geom->intermol homo_lumo HOMO-LUMO reactivity Chemical Reactivity homo_lumo->reactivity spectra Spectroscopic Signatures homo_lumo->spectra mep MEP mep->reactivity mep->intermol

Sources

Protocols & Analytical Methods

Method

"using Methyl 2-formyl-1H-pyrrole-1-carboxylate in multi-step organic synthesis"

Application Note: Methyl 2-formyl-1H-pyrrole-1-carboxylate in Multi-Step Organic Synthesis Executive Summary Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS: 123892-37-5), also known as -methoxycarbonyl pyrrole-2-carboxald...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-formyl-1H-pyrrole-1-carboxylate in Multi-Step Organic Synthesis

Executive Summary

Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS: 123892-37-5), also known as


-methoxycarbonyl pyrrole-2-carboxaldehyde, is a pivotal building block in the synthesis of pyrrole-containing alkaloids, pharmaceuticals, and advanced materials (porphyrins/bodipys).[1]

Unlike the labile free pyrrole-2-carboxaldehyde, this


-protected derivative offers three critical synthetic advantages:
  • Regiocontrol: The electron-withdrawing

    
    -methoxycarbonyl group alters the electronic landscape of the pyrrole ring, directing electrophilic aromatic substitution (EAS) away from the typically reactive C-5 position to the C-4 position.[1]
    
  • Protection: It prevents

    
    -alkylation side reactions during base-mediated transformations of the aldehyde (e.g., Wittig, Horner-Wadsworth-Emmons).[1]
    
  • Stability: It suppresses the oxidative polymerization common to electron-rich pyrroles, enabling long-term storage and cleaner reaction profiles.[1]

This guide details the preparation, reactivity, and specific protocols for utilizing this reagent in multi-step synthesis.

Chemical Properties & Handling

PropertySpecification
Chemical Name Methyl 2-formyl-1H-pyrrole-1-carboxylate
CAS Number 123892-37-5
Molecular Formula

Molecular Weight 153.14 g/mol
Appearance Off-white to pale yellow solid or oil (depending on purity)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Stability Stable at room temperature; store under inert atmosphere at 2-8°C

Strategic Reactivity Profile

The synthetic utility of this compound lies in its "Dual-Handle" nature.[1] The aldehyde at C-2 serves as a handle for chain extension, while the protected nitrogen modulates ring reactivity.[1]

Mechanism of Regioselectivity (The "Why")

In unprotected pyrroles, EAS occurs preferentially at C-5 (alpha) due to resonance stabilization. However, the introduction of the


-COOMe group (EWG) combined with the C-2 formyl group (EWG) creates a "push-pull" deactivation.[1]
  • Directing Effect: The bulky and electron-withdrawing

    
    -protecting group sterically hinders C-5 and electronically deactivates the ring.[1] This directs incoming electrophiles (like bromine or acyl groups) to the C-4 position , allowing access to 2,4-disubstituted pyrroles—a substitution pattern difficult to achieve with free pyrrole.[1]
    

ReactivityMap Reagent Methyl 2-formyl-1H-pyrrole-1-carboxylate Aldehyde C-2 Aldehyde (Electrophilic Handle) Reagent->Aldehyde Ring Pyrrole Ring (Nucleophilic Core) Reagent->Ring Nitrogen N-Carbamate (Directing Group) Reagent->Nitrogen Wittig Wittig/HWE (Olefination) Aldehyde->Wittig RedAm Reductive Amination (Amine Synthesis) Aldehyde->RedAm EAS Electrophilic Subst. (Regioselective at C-4) Ring->EAS Directed by N-COOMe Hydrolysis Basic Hydrolysis (Deprotection) Nitrogen->Hydrolysis LiOH/MeOH

Figure 1: Reactivity map showing the three functional zones of the molecule.[1]

Detailed Experimental Protocols

Protocol A: Preparation of Methyl 2-formyl-1H-pyrrole-1-carboxylate

Use this protocol if the reagent is not purchased commercially.[1]

Reagents: Pyrrole-2-carboxaldehyde (1.0 equiv), Sodium Hydride (60% in oil, 1.2 equiv), Methyl Chloroformate (1.2 equiv), THF (anhydrous).[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF (0.2 M concentration relative to substrate) at 0°C.

  • Addition: Add a solution of pyrrole-2-carboxaldehyde in THF dropwise over 15 minutes. Evolution of

    
     gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns an amber/reddish color (formation of pyrrolyl anion).
    
  • Protection: Add methyl chloroformate (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-3 hours. Monitor by TLC (30% EtOAc/Hexanes). The product is less polar than the starting material.[1]

  • Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (SiO2, 10-20% EtOAc/Hexanes) yields the title compound as a pale yellow oil/solid.[1]

Protocol B: Regioselective C-4 Bromination

Accessing the 2,4-disubstituted scaffold.

Reagents: Methyl 2-formyl-1H-pyrrole-1-carboxylate (1.0 equiv),


-Bromosuccinimide (NBS, 1.05 equiv), DMF.[1]
  • Dissolution: Dissolve the starting material in DMF (0.5 M).

  • Bromination: Add NBS portion-wise at 0°C to prevent exotherms.

  • Stirring: Stir at RT for 12 hours. The

    
    -EWG directs the bromine to the C-4 position.[1]
    
  • Workup: Dilute with water (precipitation often occurs).[1] Extract with

    
    . Wash with water (5x) to remove DMF.
    
  • Outcome: Yields Methyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate . This bromide is a versatile handle for Suzuki/Sonogashira couplings.[1]

Protocol C: Horner-Wadsworth-Emmons (HWE) Olefination

Extending the carbon chain at C-2.[1]

Reagents: Triethyl phosphonoacetate (1.2 equiv), NaH (1.2 equiv), Protected Pyrrole Aldehyde (1.0 equiv), THF.

  • Ylide Formation: In a dry flask, suspend NaH in THF at 0°C. Add triethyl phosphonoacetate dropwise. Stir 30 min.

  • Coupling: Add a solution of Methyl 2-formyl-1H-pyrrole-1-carboxylate in THF to the ylide solution at 0°C.

  • Completion: Warm to RT and stir for 2 hours.

  • Note: The

    
    -protection prevents the pyrrole nitrogen from interfering with the base or acting as a nucleophile, ensuring a clean conversion to the acrylate.[1]
    
  • Deprotection (Optional): If the free pyrrole is required immediately, treat the crude acrylate with LiOH in THF/Water (1:1) at RT for 4 hours to hydrolyze both the ester and the

    
    -carbamate.
    

Multi-Step Synthesis Case Study: Synthesis of 4-Aryl-Pyrrole-2-Acrylates

This workflow demonstrates the power of the reagent in constructing complex pharmacophores found in kinase inhibitors.[1]

Step 1: Protection of commercial pyrrole-2-carboxaldehyde.[1] Step 2: C-4 Bromination (Protocol B).[1] Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) to install an aryl group at C-4.[1] Step 4: Wittig/HWE Reaction (Protocol C) to install the acrylate tail at C-2.[1] Step 5: Global Deprotection (


-COOMe removal).[1]

SynthesisWorkflow Start Pyrrole-2-carboxaldehyde Step1 1. N-Protection (MeOCOCl, NaH) Product: Methyl 2-formyl-1H-pyrrole-1-carboxylate Start->Step1 Step2 2. Regioselective Bromination (NBS, DMF) Product: 4-Bromo Intermediate Step1->Step2 Directing Effect Step3 3. Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product: 4-Aryl Intermediate Step2->Step3 C-C Bond Formation Step4 4. HWE Olefination (Phosphonate, Base) Product: 4-Aryl-Pyrrole-Acrylate Step3->Step4 Chain Extension Step5 5. Deprotection (LiOH, MeOH/H2O) Final Scaffold Step4->Step5 Final Polish

Figure 2: Sequential functionalization workflow utilizing the N-protected scaffold.

Troubleshooting & Critical Parameters

  • Instability of Aldehyde: While the protected form is more stable than the free aldehyde, it can still oxidize to the carboxylic acid if exposed to air for prolonged periods. Recommendation: Store under Argon/Nitrogen.[1]

  • Deprotection Issues: The methyl carbamate is generally robust but can be removed with strong nucleophiles (e.g., hydrazine) or strong base. If selective hydrolysis of a C-2 ester (from HWE) is needed without removing the

    
    -protection, use milder conditions (e.g., LiOH at 0°C, monitoring carefully) or switch to a more robust 
    
    
    
    -protecting group like BOC or TIPS if the methyl carbamate is too labile for your specific sequence.[1]
  • Regioselectivity: If C-4 bromination yields mixtures of C-4/C-5 isomers, lower the temperature to -20°C and ensure slow addition of NBS.

References

  • Preparation and General Reactivity of N-Protected Pyrroles

    • Example of N-protection and subsequent functionalization str
    • Source: (Analogous N-Boc procedure).[1]

  • Regioselective Halogenation of Pyrroles

    • Discussions on directing effects of N-EWG groups.[1]

    • Source: (Regiocontrolled synthesis discussion).

  • CAS Verification

    • Confirmation of CAS 123892-37-5 for Methyl 2-formyl-1H-pyrrole-1-carboxylate.[1][2]

    • Source:

  • Application in Alkaloid Synthesis (Analogous)

    • Use of 2-formylpyrroles in the synthesis of Oroidin alkaloids.[1]

    • Source:[1]

Sources

Application

"application of Methyl 2-formyl-1H-pyrrole-1-carboxylate in pharmaceutical intermediate synthesis"

Application Note: Precision Synthesis of Pharmaceutical Intermediates using Methyl 2-formyl-1H-pyrrole-1-carboxylate Executive Summary Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS: 123892-37-5 ) is a specialized, N-prot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pharmaceutical Intermediates using Methyl 2-formyl-1H-pyrrole-1-carboxylate

Executive Summary

Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS: 123892-37-5 ) is a specialized, N-protected heterocyclic building block designed to overcome the inherent instability and reactivity issues of pyrrole-2-carboxaldehyde. While the parent pyrrole aldehyde is prone to polymerization and oxidation, the N-methoxycarbonyl (N-COOMe) derivative offers a robust "masked" scaffold.

This guide details the application of this compound in the synthesis of complex pharmaceutical intermediates, specifically focusing on C-selective functionalization and the construction of fused bicyclic systems (e.g., pyrrolo[1,2-a]pyrazines). By modulating the electron density of the pyrrole ring, the N-COOMe group enables high-yield transformations that are otherwise low-yielding with N-H or N-alkyl analogs.

Chemical Profile & Strategic Advantage

PropertySpecification
Compound Name Methyl 2-formyl-1H-pyrrole-1-carboxylate
CAS Number 123892-37-5
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Stability Stable under ambient conditions; resistant to rapid oxidative polymerization
Why N-Methoxycarbonyl? (The "Goldilocks" Protection)
  • Electronic Modulation: The electron-withdrawing carbamate group (-COOMe) at N1 deactivates the pyrrole ring slightly. This prevents acid-catalyzed polymerization (a common failure mode for free pyrroles) while maintaining sufficient nucleophilicity for C5-functionalization.

  • Directing Effect: The bulky N-protecting group sterically hinders the N1 position and electronically directs electrophilic substitution to the C4 or C5 positions, crucial for regioselective synthesis.

  • Orthogonal Reactivity: Unlike N-Sulfonyl (hard to remove) or N-Boc (acid labile), the methyl carbamate is stable to mild acids used in aldehyde condensations but can be cleaved under specific basic conditions (e.g., LiOH/MeOH or amines) to reveal the free pyrrole for subsequent cyclization.

Application I: Regioselective C-Functionalization (Aldehyde Modification)

The primary application of Methyl 2-formyl-1H-pyrrole-1-carboxylate is as a stable electrophile for carbon-carbon bond formation at the C2 position. The N-protection prevents the formation of aza-fulvenium species that lead to tar formation.

Protocol A: Knoevenagel Condensation for Vinyl-Pyrrole Scaffolds

Target: Synthesis of (E)-Methyl 3-(1-(methoxycarbonyl)-1H-pyrrol-2-yl)acrylate derivatives (Precursors for kinase inhibitors).

Reagents:

  • Methyl 2-formyl-1H-pyrrole-1-carboxylate (1.0 equiv)

  • Active Methylene Compound (e.g., Malononitrile or Ethyl acetoacetate) (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine/AcOH
    
  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-formyl-1H-pyrrole-1-carboxylate (10 mmol) in Ethanol (20 mL).

  • Addition: Add the active methylene compound (11 mmol) followed by the catalyst (Piperidine, 1 mmol).

  • Reaction: Stir the mixture at reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The N-COOMe group ensures the aldehyde reacts cleanly without competing N-attack.

  • Workup: Cool to room temperature. The product often precipitates.[1][2] If not, concentrate in vacuo and recrystallize from cold ethanol.

  • Yield Expectation: >85% isolated yield.

Senior Scientist Note: Unlike the unprotected pyrrole, this reaction does not require an inert atmosphere to prevent oxidation. The product is a stable crystalline solid suitable for long-term storage.[3]

Application II: Synthesis of Fused Bicyclic Heterocycles

This intermediate is critical for accessing Pyrrolo[1,2-a]pyrazines and Indolizines , scaffolds found in antifungal and antitumor drugs. The N-COOMe group serves as a latent nucleophile trigger.

Protocol B: "One-Pot" Deprotection-Cyclization Sequence

Mechanism: The aldehyde is first condensed with an amine/amino acid ester. Subsequent basic treatment cleaves the N-COOMe, allowing the now-free Nitrogen to attack the pendant electrophile, closing the second ring.

Workflow Diagram (DOT):

ReactionWorkflow Start Methyl 2-formyl-1H-pyrrole- 1-carboxylate Inter1 Intermediate: Imine / Enamine Start->Inter1 Condensation (-H2O) Reagent Reagent: Amino Acid Ester / Amine Reagent->Inter1 Step2 Step 2: Base Treatment (N-Deprotection) Inter1->Step2 Hydrolysis of N-COOMe Cyclization Intramolecular Cyclization Step2->Cyclization Nucleophilic Attack by Pyrrole-N Product Final Scaffold: Pyrrolo[1,2-a]pyrazine Cyclization->Product

Caption: Synthesis of fused pyrrolo-heterocycles via sequential condensation and N-deprotection/cyclization strategies.

Detailed Protocol:

  • Condensation: React Methyl 2-formyl-1H-pyrrole-1-carboxylate with Glycine methyl ester hydrochloride (1.2 equiv) and Et3N (1.2 equiv) in MeOH. Stir at RT for 12h to form the imine.

  • Reduction (Optional): If a saturated ring is desired, reduce in situ with NaBH4.

  • Cyclization: Add NaOMe (2.0 equiv) in MeOH. Heat to reflux.[1][4] The base cleaves the N-COOMe carbamate (releasing volatile dimethyl carbonate/CO2) and facilitates the attack of the pyrrole nitrogen onto the glycine ester carbonyl.

  • Isolation: Neutralize with 1N HCl, extract with DCM, and purify via silica gel chromatography.

Strategic Decision Tree: When to Use N-COOMe?

Use the following logic to determine if this intermediate is superior to N-Boc or N-H pyrrole-2-carboxaldehyde for your synthesis.

DecisionTree Start Start: Pyrrole-2-CHO Synthesis Q1 Is the reaction condition strongly acidic? Start->Q1 UseBoc Use N-Boc Protection (Acid Labile) Q1->UseBoc No Q2 Do you require regioselective lithiation? Q1->Q2 Yes UseSulfonyl Use N-SO2Ph Protection Q2->UseSulfonyl Yes (C3 directing) UseCOOMe Use Methyl 2-formyl-1H-pyrrole-1-carboxylate (Balanced Stability) Q2->UseCOOMe No / C5 directing

Caption: Selection guide for N-protected pyrrole-2-carboxaldehydes based on reaction conditions and regioselectivity requirements.

References

  • Synthesis of N-alkoxycarbonyl Pyrroles: Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023).[5][6] Synthesis of N-Alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 88(19), 13584–13589.

  • Pyrrolo[1,2-a]pyrazine Synthesis: Ghandi, M., & Zarezadeh, N. (2014). A Novel Three-Component Reaction for the Synthesis of Pyrrolo[1,2-a]pyrazines. Synlett, 25(08), 1163-1167.

  • Pharmaceutical Applications of Pyrroles: Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: A resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266.

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, Methyl 2-formyl-1H-pyrrole-1-carboxylate.

Sources

Method

Application Note: Strategic Use of Methyl 2-formyl-1H-pyrrole-1-carboxylate for the Rational Synthesis of Unsymmetrical Porphyrins

Abstract The synthesis of porphyrins with unsymmetrical substitution patterns is a significant challenge in medicinal chemistry and materials science. Direct condensation methods often yield statistical mixtures of isome...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of porphyrins with unsymmetrical substitution patterns is a significant challenge in medicinal chemistry and materials science. Direct condensation methods often yield statistical mixtures of isomers that are difficult to separate. This guide details a strategic approach for the synthesis of unsymmetrically substituted porphyrins by employing Methyl 2-formyl-1H-pyrrole-1-carboxylate as a key starting material. The N-methoxycarbonyl protecting group provides critical control over pyrrole reactivity, deactivating the ring to prevent self-condensation and enabling its use in robust, stepwise synthetic routes. We present a validated workflow based on the MacDonald [2+2] methodology, including detailed protocols for the synthesis of a key dipyrromethane intermediate, subsequent deprotection, and final macrocyclization to yield a target A₂B₂-type porphyrin. This application note serves as a comprehensive resource for researchers aiming to construct complex, non-centrosymmetric porphyrin architectures with high regiochemical fidelity.

Introduction: The Challenge of Unsymmetrical Porphyrin Synthesis

Porphyrins are fundamental macrocycles in biology and technology, forming the core of heme, chlorophyll, and vitamin B₁₂. Their synthetic analogues are crucial for applications ranging from photodynamic therapy to molecular electronics. While the synthesis of symmetrical A₄-type porphyrins is well-established through methods like the Lindsey or Adler-Longo condensations, the construction of less symmetrical porphyrins (e.g., A₂B₂, A₃B, ABCD) requires a more controlled, stepwise approach.[1] The primary challenge lies in preventing "scrambling," an acid-catalyzed rearrangement of pyrrole units during condensation that leads to a mixture of isomers.[2]

A powerful strategy to overcome this is to use pre-formed polypyrrolic fragments, such as dipyrromethanes, in a controlled condensation. The MacDonald [2+2] synthesis, which involves the condensation of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane, is a cornerstone of this approach.[2][3] Success in this methodology hinges on the ability to prepare specifically functionalized pyrrole and dipyrromethane building blocks.

This is where a precursor like Methyl 2-formyl-1H-pyrrole-1-carboxylate becomes a valuable strategic tool. The N-methoxycarbonyl (-CO₂Me) group serves two primary functions:

  • Reactivity Control: As an electron-withdrawing group, it deactivates the pyrrole ring towards unwanted electrophilic substitution and polymerization under acidic conditions.[4]

  • Synthetic Handle: It blocks one of the reactive nitrogen sites, preventing the pyrrole from participating in a tetrameric condensation and directing it towards the formation of linear polypyrroles like dipyrromethanes.

This guide provides a comprehensive workflow for leveraging this precursor in a rational synthesis of an unsymmetrically substituted porphyrin.

Core Principle: The Role of N-Protection in Directing Synthesis

The presence of the N-H proton is mechanistically essential for the cyclization of four pyrrole units into a porphyrinogen, the precursor to the final porphyrin. By replacing this proton with a methoxycarbonyl group, Methyl 2-formyl-1H-pyrrole-1-carboxylate is rendered incapable of participating in a standard one-pot tetramerization. This feature is not a limitation but a strategic advantage, forcing the synthesis down a more controlled, stepwise path.

Fig. 1: Comparison of synthetic outcomes with and without N-protection.

Proposed Synthetic Workflow: MacDonald [2+2] Approach

The overall strategy involves three main stages:

  • Synthesis of an Unsymmetrical Dipyrromethane: Condensation of Methyl 2-formyl-1H-pyrrole-1-carboxylate with a second, different α-unsubstituted pyrrole.

  • Functional Group Manipulation & Deprotection: Conversion of the initial product into a 1,9-diunsubstituted dipyrromethane suitable for the MacDonald condensation. This includes the critical step of removing the N-methoxycarbonyl group.

  • Final Macrocyclization: Condensation of the deprotected dipyrromethane with a 1,9-diformyldipyrromethane to form the porphyrin macrocycle, followed by oxidation.

Workflow Start Methyl 2-formyl- 1H-pyrrole-1-carboxylate Protocol1 Protocol 1: Acid-Catalyzed Condensation Start->Protocol1 PyrroleB α-Unsubstituted Pyrrole (e.g., Kryptopyrrole) PyrroleB->Protocol1 Intermediate1 N-Protected Dipyrromethane Carbinol Protocol1->Intermediate1 Protocol2 Protocol 2: Reduction & N-Deprotection Intermediate1->Protocol2 Intermediate2 1,9-Diunsubstituted Dipyrromethane Protocol2->Intermediate2 Protocol3 Protocol 3: MacDonald [2+2] Condensation & Oxidation Intermediate2->Protocol3 Dipyrro_diformyl 1,9-Diformyldipyrromethane (Partner Fragment) Dipyrro_diformyl->Protocol3 FinalPorphyrin Final Unsymmetrical Porphyrin Protocol3->FinalPorphyrin

Fig. 2: High-level workflow for the synthesis of an unsymmetrical porphyrin.

Experimental Protocols

Protocol 1: Synthesis of an N-Protected Dipyrromethane Intermediate

This protocol describes the acid-catalyzed condensation to form the dipyrromethane skeleton. The formyl group of the starting material is reduced in situ to a carbinol which is then attacked by the electron-rich α-position of the partner pyrrole.

Materials:

  • Methyl 2-formyl-1H-pyrrole-1-carboxylate

  • Kryptopyrrole (3-ethyl-2,4-dimethylpyrrole)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • p-Toluenesulfonic acid (p-TSA) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve Methyl 2-formyl-1H-pyrrole-1-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath. Add NaBH₄ (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1 hour, monitoring the reduction of the aldehyde by TLC.

  • Once the reduction is complete, carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with DCM (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄. Concentrate in vacuo to yield the crude pyrrole-2-carbinol. This intermediate is often used immediately without further purification.

  • In a separate flask under argon, dissolve the crude pyrrole-2-carbinol and Kryptopyrrole (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of p-TSA (0.1 eq).[5] Stir the reaction at room temperature for 30-60 minutes. Monitor the formation of the dipyrromethane by TLC.

    • Expert Insight: The choice of acid and reaction time is critical. Stronger acids like TFA can be used, but may require shorter reaction times to prevent oligomerization.[6]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over Na₂SO₄.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the N-protected dipyrromethane.

Protocol 2: N-Methoxycarbonyl Deprotection

Cleavage of the N-alkoxycarbonyl group is essential to liberate the N-H proton required for the final macrocyclization. Basic hydrolysis is an effective method.[4]

Materials:

  • N-Protected Dipyrromethane (from Protocol 1)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) pellets

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Dissolve the N-protected dipyrromethane (1.0 eq) in a 9:1 mixture of MeOH/H₂O.

  • Add crushed NaOH pellets (3.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature overnight. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Dilute the reaction mixture with EtOAc and water. Separate the phases.

  • Extract the aqueous phase with additional EtOAc (2 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate in vacuo. The resulting deprotected dipyrromethane is often pure enough for the next step, but can be recrystallized if necessary.

Protocol 3: MacDonald [2+2] Macrocyclization and Oxidation

This final step constructs the porphyrin ring by condensing the product from Protocol 2 with a suitable 1,9-diformyldipyrromethane.

Materials:

  • 1,9-Diunsubstituted Dipyrromethane (from Protocol 2)

  • 1,9-Diformyldipyrromethane (e.g., 1,9-diformyl-5-phenyldipyrromethane)

  • Acetonitrile (MeCN) or DCM/Methanol mixture

  • Hydriodic acid (HI) (catalyst) or p-TSA

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)

Procedure:

  • In a large flask protected from light, dissolve the 1,9-diunsubstituted dipyrromethane (1.0 eq) and the 1,9-diformyldipyrromethane (1.0 eq) in the chosen solvent under an argon atmosphere. The high dilution condition (e.g., <10 mM) is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Add the acid catalyst (e.g., a few drops of 57% aq. HI).[2] Stir the mixture at room temperature for 1-2 hours. The solution will typically darken as the porphyrinogen forms.

  • Add the oxidant, DDQ (2.5-3.0 eq), to the reaction mixture.

  • Stir the solution in open air for an additional 1-3 hours to allow for complete oxidation to the aromatic porphyrin. The solution should turn a deep purple/red color.

  • Quench the reaction with triethylamine. Remove the solvent in vacuo.

  • Purify the crude porphyrin by column chromatography on silica gel, followed by recrystallization (e.g., from DCM/methanol) to yield the pure, unsymmetrical porphyrin.

Data and Characterization

The successful synthesis of the target porphyrin can be confirmed by standard spectroscopic techniques.

ParameterExpected Value/ObservationRationale & Reference
Yield (Overall) 5-20%Stepwise syntheses of unsymmetrical porphyrins are often moderate-yielding due to the multiple steps and purification losses.[6][7]
UV-Vis (in CHCl₃) Soret Band: ~410-425 nmQ-Bands: 4x, ~500-650 nmThe intense Soret band and weaker Q-bands are characteristic of the highly conjugated porphyrin macrocycle.
¹H NMR (in CDCl₃) β-H: ~8.5-9.5 ppm (doublets/singlets)meso-H: ~10.0 ppm (singlets)N-H: ~ -2.0 to -4.0 ppm (broad singlet)The highly deshielded exterior protons and strongly shielded interior N-H protons are definitive proof of the aromatic ring current.
Mass Spectrometry [M+H]⁺ peakConfirms the molecular weight of the final product.

Conclusion

Methyl 2-formyl-1H-pyrrole-1-carboxylate is a specialized reagent that enables a high degree of control in the synthesis of complex porphyrins. While not suitable for one-pot methods, its N-protecting group is a key strategic element for directing its reactivity towards the formation of dipyrromethane intermediates. The protocols outlined in this guide, based on the robust MacDonald [2+2] condensation, provide a reliable pathway for researchers to construct unsymmetrical porphyrins with specific substitution patterns, opening the door to novel molecules for advanced applications in medicine and materials science.

References

  • Smith, K. M. (2010). Syntheses and Functionalizations of Porphyrin Macrocycles. Comprehensive Organic Synthesis II, 4, 277-334. [Link]

  • Angrish, P. (2003). Syntheses of meso-Substituted Porphodimethenes and Porphyrins with Exocyclic Ring Systems. University of Florida. [Link]

  • Cavaleiro, J. A. S., & Smith, K. M. (2012). Development of porphyrin syntheses. New Journal of Chemistry, 36(9), 1739-1748. [Link]

  • Lindsey, J. S., & Rao, P. D. (2010). Methods and intermediates for the synthesis of porphyrins. U.S.
  • Pereira, M. M., & Pinho e Melo, T. M. V. D. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Organic Preparations and Procedures International, 46(3), 187-228. [Link]

  • Maji, S., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22896–22904. [Link]

  • Attanasi, O. A., et al. (2002). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles. Organic & Biomolecular Chemistry, 1, 11-13. [Link]

  • Janssen, M. D., et al. (1997). Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers. Synthetic Communications, 27(2), 257-266. [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]

Sources

Application

Application Note: A Scalable Synthesis of Methyl 2-formyl-1H-pyrrole-1-carboxylate via Vilsmeier-Haack Formylation

Abstract Methyl 2-formyl-1H-pyrrole-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward via the Vilsmeier-Haack reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-formyl-1H-pyrrole-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward via the Vilsmeier-Haack reaction, presents significant challenges upon scale-up, primarily related to thermal management, reagent handling, and purification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable methodology for the synthesis of this target compound. We detail a laboratory-scale protocol, analyze the critical process parameters and associated hazards, and present a validated, scaled-up protocol. This guide emphasizes the causality behind experimental choices to ensure safety, reproducibility, and high yield at an increased scale.

Introduction and Reaction Overview

The formylation of electron-rich heterocyclic compounds is a cornerstone of organic synthesis, providing key intermediates for further functionalization.[1] The Vilsmeier-Haack reaction is a highly efficient and economical method for this transformation, utilizing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2]

The substrate, Methyl 1H-pyrrole-1-carboxylate, possesses an electron-withdrawing N-methoxycarbonyl group. This group deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole, but still allows for formylation under controlled conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, yielding the desired 2-formyl product.

Overall Reaction Scheme:

Mechanism of Vilsmeier-Haack Formylation

The reaction involves two primary stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3] This step is exothermic and requires careful temperature control.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the final aldehyde product.[3][4]

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR POCl3 POCl₃ POCl3->VR Pyrrole Methyl 1H-pyrrole-1-carboxylate Iminium Iminium Salt Intermediate Pyrrole->Iminium H2O H₂O (Work-up) Product Methyl 2-formyl-1H- pyrrole-1-carboxylate H2O->Product VR->Iminium Iminium->Product

Figure 1: Simplified workflow of the Vilsmeier-Haack formylation mechanism.

Laboratory-Scale Protocol (10g Benchmark)

This protocol establishes a baseline for yield and purity, serving as the foundation for scale-up optimization.

Materials and Equipment
  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, reflux condenser, and nitrogen inlet

  • Ice-water bath

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Reagent Table
ReagentM.W. ( g/mol )Amount (g)Amount (mL)Moles (mol)Equivalents
Methyl 1H-pyrrole-1-carboxylate125.1310.0~8.90.0801.0
N,N-Dimethylformamide (DMF)73.096.46.80.0881.1
Phosphorus oxychloride (POCl₃)153.3313.58.20.0881.1
Dichloromethane (DCM)84.93-200--
Sodium Acetate Trihydrate136.0854.4-0.4005.0
Water18.02-100--
Step-by-Step Procedure
  • Vilsmeier Reagent Formation:

    • To a dry 500 mL three-neck flask under a nitrogen atmosphere, add DMF (6.8 mL, 0.088 mol).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add POCl₃ (8.2 mL, 0.088 mol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[5]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of a white solid may be observed.

  • Formylation Reaction:

    • Cool the mixture back down to 0-5 °C using the ice bath.

    • Add Dichloromethane (100 mL).

    • Dissolve Methyl 1H-pyrrole-1-carboxylate (10.0 g, 0.080 mol) in Dichloromethane (100 mL) and add it dropwise to the stirred Vilsmeier reagent solution over 1 hour, maintaining the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[4]

  • Work-up and Hydrolysis:

    • Prepare a solution of sodium acetate trihydrate (54.4 g, 0.400 mol) in water (100 mL).

    • Cool the reaction mixture in an ice bath.

    • CAUTION: The quenching process is highly exothermic.[5] Slowly and carefully add the sodium acetate solution to the reaction mixture, ensuring vigorous stirring and maintaining the temperature below 25 °C.

    • After the addition is complete, heat the mixture to a gentle reflux for 15 minutes to ensure complete hydrolysis of the iminium salt.[6]

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Isolation and Purification:

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure product.

Scale-Up Methodology and Hazard Analysis

Scaling chemical reactions from the benchtop to the pilot plant is non-linear. New challenges related to heat transfer, mass transfer, and safety become paramount.[7] For the Vilsmeier-Haack reaction, these challenges are significant due to its thermal hazards.[8][9][10]

Critical Challenge 1: Thermal Management
  • Causality: Both the formation of the Vilsmeier reagent from DMF and POCl₃ and the hydrolytic work-up are highly exothermic.[5][9] On a large scale, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat. Failure to control the temperature can lead to reagent decomposition, increased side product formation, and a dangerous thermal runaway.[8][10]

  • Mitigation Strategy:

    • Controlled Addition: The addition rate of POCl₃ is the primary control point. A strategy of adding POCl₃ slowly to a solution of the substrate and DMF can be employed, so the Vilsmeier reagent reacts as it is formed.[9]

    • Efficient Cooling: A laboratory ice bath is insufficient for larger scales. A jacketed reactor with a circulating coolant (chiller) is essential for maintaining precise temperature control.

    • Flow Chemistry: For industrial-scale production, continuous flow reactors offer superior heat and mass transfer, representing an intrinsically safer approach by minimizing the volume of hazardous intermediates at any given time.[7][11]

Critical Challenge 2: Purification Strategy
  • Causality: Column chromatography is not economically or practically viable for multi-kilogram scale purification. An alternative, more scalable method is required.

  • Mitigation Strategy:

    • Recrystallization: The target compound, Methyl 2-formyl-1H-pyrrole-1-carboxylate, is typically a solid at room temperature. Developing a robust recrystallization protocol is the most effective strategy for large-scale purification. Suitable solvent systems may include isopropanol, ethyl acetate/heptane, or toluene.

Critical Challenge 3: Reagent Handling and Safety
  • Causality: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic fumes.[5] DMF is a suspected teratogen. Handling large quantities of these reagents increases operational risk.

  • Mitigation Strategy:

    • Engineered Controls: All operations must be conducted in a walk-in fume hood or a well-ventilated enclosure. Use of a closed-system transfer for liquids is recommended.

    • Personal Protective Equipment (PPE): Full PPE is mandatory, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.

    • Emergency Preparedness: An appropriate spill kit and emergency shower/eyewash station must be readily accessible.

Scale_Up_Workflow node_start Start: Lab-Scale Protocol (10g) node_assess Hazard & Scalability Assessment node_start->node_assess node_thermal Thermal Management: Jacketed Reactor, Chiller, Controlled Addition node_assess->node_thermal Exotherm Risk node_purify Purification: Develop Recrystallization Protocol node_assess->node_purify Chromatography Bottleneck node_safety Safety Review: PPE, Engineered Controls, Quenching Protocol node_assess->node_safety Reagent Hazards node_pilot Execute Pilot-Scale Batch (100g+) node_thermal->node_pilot node_purify->node_pilot node_safety->node_pilot node_analyze Analyze Product: Yield, Purity (HPLC), Characterization node_pilot->node_analyze node_end End: Validated Scaled-Up Process node_analyze->node_end

Figure 2: Decision workflow for scaling up the synthesis process.

Scaled-Up Protocol (100g)

This protocol incorporates the mitigation strategies discussed above for a safe and efficient larger-scale synthesis.

Equipment
  • 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, dropping funnel, and nitrogen inlet/outlet connected to a scrubber.

  • Circulating chiller/heater for temperature control.

  • Large-scale filtration apparatus (e.g., Büchner funnel).

Reagent Table
ReagentM.W. ( g/mol )Amount (g)Amount (mL)Moles (mol)Equivalents
Methyl 1H-pyrrole-1-carboxylate125.13100.0~890.801.0
N,N-Dimethylformamide (DMF)73.0964.368.40.881.1
Phosphorus oxychloride (POCl₃)153.33135.082.00.881.1
Dichloromethane (DCM)84.93-2.0 L--
Sodium Acetate Trihydrate136.08544.0-4.005.0
Water18.02-1.0 L--
Step-by-Step Procedure
  • Reactor Setup: Assemble the jacketed reactor system. Ensure all joints are sealed and the system is under a positive pressure of nitrogen.

  • Vilsmeier Reagent Formation:

    • Charge the reactor with DMF (68.4 mL, 0.88 mol).

    • Set the chiller to 0 °C and begin circulation.

    • Add POCl₃ (82.0 mL, 0.88 mol) via the dropping funnel over 1.5-2 hours, maintaining the internal temperature between 5-10 °C.

    • After addition, allow the mixture to stir at 20 °C for 30 minutes.

  • Formylation Reaction:

    • Cool the reactor contents to 0-5 °C.

    • Add Dichloromethane (1.0 L).

    • Add a solution of Methyl 1H-pyrrole-1-carboxylate (100.0 g, 0.80 mol) in Dichloromethane (1.0 L) via the dropping funnel over 2 hours. Maintain the internal temperature below 10 °C.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for 3-4 hours, monitoring by HPLC.

  • Work-up and Hydrolysis:

    • Cool the reactor to 0-5 °C.

    • Prepare a solution of sodium acetate trihydrate (544.0 g) in water (1.0 L) in a separate vessel.

    • Slowly add the aqueous sodium acetate solution to the reactor via the dropping funnel over 1-1.5 hours. Monitor the temperature closely and adjust the addition rate to keep it below 25 °C.

    • Once the quench is complete, set the circulator to heat the reactor contents to 40 °C (reflux for DCM) for 30 minutes.

  • Isolation and Recrystallization:

    • Cool the mixture to 20 °C. Stop stirring and allow the layers to separate in the reactor.

    • Drain the lower organic layer. Extract the aqueous layer with DCM (2 x 500 mL).

    • Combine all organic layers, wash with saturated sodium bicarbonate solution (1 L), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent (e.g., hot isopropanol). Filter the resulting crystals, wash with cold solvent, and dry in a vacuum oven.

Data Summary and Comparison

ParameterLaboratory Scale (10g)Pilot Scale (100g)Rationale for Change
Input Scale 10.0 g100.0 g10x scale-up factor.
Cooling Method Ice BathJacketed ReactorProvides superior heat transfer and temperature control.
Addition Times 20-60 min1.5-2 hoursSlower rates to manage exotherms on a larger scale.
Purification Column ChromatographyRecrystallizationScalable, economical, and efficient for solid products.
Typical Yield 75-85%78-88%Optimized process maintains or improves yield.
Purity (by HPLC) >98%>99%Recrystallization often yields higher purity material.

Conclusion

The Vilsmeier-Haack formylation of Methyl 1H-pyrrole-1-carboxylate is a robust reaction that can be successfully scaled with careful consideration of its inherent thermal hazards. The key to a safe and efficient scale-up lies in transitioning from passive cooling methods to active, engineered controls like jacketed reactors, implementing strict control over reagent addition rates, and replacing non-scalable purification techniques like chromatography with crystallization. The protocols and analysis provided in this note offer a validated pathway for producing multi-gram quantities of Methyl 2-formyl-1H-pyrrole-1-carboxylate with high yield and purity.

References

  • Benchchem. (n.d.). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
  • Benchchem. (n.d.). Physical and chemical properties of Vilsmeier's reagent.
  • Journal of the Chemical Society C: Organic. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. RSC Publishing.
  • Pharmaceutical Technology. (2026, January 29). New Ways Around Hazardous Reagent Chemistry.
  • Organic Process Research & Development. (2005, November 3). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Scribd. (2025, March 18). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • PubMed. (2006, August 18). Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides.
  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • ACS Publications. (2012, January 24). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development.
  • Benchchem. (n.d.). Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers.
  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
  • PrepChem.com. (n.d.). Synthesis of 2-formylpyrrole-4-carboxylic acid methyl ester.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

Sources

Method

Strategic Protection Architectures for Pyrrole-2-carboxaldehyde Scaffolds

Application Note: AN-PYR-2024-02 Executive Summary & Chemical Context Pyrrole-2-carboxaldehyde represents a unique "push-pull" electronic system. The electron-rich pyrrole ring is inherently nucleophilic, yet the C2-alde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-2024-02

Executive Summary & Chemical Context

Pyrrole-2-carboxaldehyde represents a unique "push-pull" electronic system. The electron-rich pyrrole ring is inherently nucleophilic, yet the C2-aldehyde is a strong electron-withdrawing group (EWG) that acidifies the N-H proton (


 ~16.5) and deactivates the ring toward electrophilic aromatic substitution (EAS).

For drug development professionals, this scaffold presents a dual challenge:

  • The N-H Acidity: The proton is acidic enough to interfere with organometallic reagents (Grignards, organolithiums).

  • The Polymerization Trap: Acid-catalyzed protection of the aldehyde (to form acetals) often triggers the formation of "pyrrole red" polymers due to the acid-sensitivity of the electron-rich ring.

This guide details orthogonal protection strategies that navigate these electronic conflicts, ensuring high yields and scaffold integrity.

Decision Matrix: Selecting the Right Architecture

Before beginning synthesis, select your protection strategy based on the subsequent reaction conditions.

ProtectionStrategy Start Start: Pyrrole-2-carboxaldehyde NextStep What is the NEXT Reaction? Start->NextStep Lithiation C-5 Lithiation / Metalation NextStep->Lithiation Suzuki Suzuki/Stille Coupling NextStep->Suzuki Acidic Acidic Conditions NextStep->Acidic Basic Strong Basic/Nucleophilic NextStep->Basic Boc Use N-Boc (Directs Lithiation to C-5) Lithiation->Boc Standard SEM Use N-SEM (Robust to Base/Li) Lithiation->SEM Alternative Suzuki->Boc Tosyl Use N-Tosyl (Stable to Acid) Suzuki->Tosyl Prevents poisoning Acidic->Tosyl Basic->SEM If N-H must be blocked Acetal Protect Aldehyde First (1,3-dioxane) Basic->Acetal If N-H is tolerated

Figure 1: Strategic decision tree for selecting protecting groups based on downstream chemistry.

Module A: Nitrogen Shielding (N-Protection)

Protecting the nitrogen is the most common first step to prevent N-deprotonation and control ring electronics.

Protocol A1: N-Boc Protection (The Gold Standard)

The tert-butyloxycarbonyl (Boc) group is preferred for C-5 functionalization because it directs lithiation to the 5-position via coordination.

Reagents:

  • Pyrrole-2-carboxaldehyde (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • DMAP (0.1 equiv) or Triethylamine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve pyrrole-2-carboxaldehyde in anhydrous DCM (0.5 M concentration).

  • Catalysis: Add DMAP (10 mol%). Note: For large scales, TEA is safer/cheaper, but DMAP is faster.

  • Addition: Add

    
     portion-wise at 0°C to control mild exotherm.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product is less polar than starting material).

  • Workup: Wash with 1M citric acid (to remove DMAP), then brine. Dry over

    
    .[2]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Critical Insight: The aldehyde at C2 makes the nitrogen less nucleophilic than in unsubstituted pyrrole. If the reaction is sluggish, use NaH (1.1 equiv) in THF at 0°C to deprotonate first, then add


.
Protocol A2: N-SEM Protection (For Orthogonality)

The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is robust against strong bases and organolithiums but requires specific deprotection strategies to avoid damaging the aldehyde later.

Step-by-Step:

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in dry DMF at 0°C.

  • Addition: Add pyrrole-2-carboxaldehyde dropwise. Stir 30 min until

    
     evolution ceases.
    
  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise.

  • Quench: Pour into ice water and extract with

    
    .
    

Module B: Aldehyde Masking (C-Protection)

The Danger Zone: Standard acetalization uses strong acids (pTSA) and heat. This often polymerizes pyrroles.

Protocol B1: The "Neopentyl" Strategy (High Stability)

Using 2,2-dimethyl-1,3-propanediol (neopentyl glycol) creates a highly stable 5,5-dimethyl-1,3-dioxane ring. The gem-dimethyl effect facilitates formation and stability.

Reagents:

  • N-Protected Pyrrole-2-carboxaldehyde (1.0 equiv)

  • 2,2-dimethyl-1,3-propanediol (1.2 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) — Milder than pTSA.

  • Solvent: Benzene or Toluene.

Step-by-Step:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Mix: Combine substrate, diol, and PPTS in toluene.

  • Reflux: Heat to reflux with vigorous stirring. Water separation is critical.

  • Monitoring: Reaction is usually complete in 4–6 hours.

  • Workup: Cool, add

    
     (sat. aq), separate layers.[3][4][5]
    
  • Purification: Crystallization is often possible; otherwise, flash chromatography (add 1%

    
     to eluent to prevent hydrolysis on silica).
    

Module C: Advanced Deprotection Protocols

Removing groups from pyrrole-2-carboxaldehyde requires care because the free aldehyde is reactive.

Protocol C1: Green Deprotection of N-Boc (TFE/Microwave)

Avoid TFA, which can degrade the aldehyde or cause polymerization. Use Trifluoroethanol (TFE).

  • Method: Dissolve N-Boc-pyrrole-2-carboxaldehyde in TFE. Heat in a microwave reactor at 100°C for 30 mins.

  • Mechanism: Thermal solvolysis driven by the weakly acidic fluoroalcohol.

  • Yield: Typically >90% with no polymerization.

Protocol C2: Mild SEM Removal ( )

Fluoride sources (TBAF) can sometimes trigger aldol condensations on the aldehyde.

  • Method: Dissolve N-SEM substrate in

    
     and Nitromethane (2:1). Add 
    
    
    
    (3 equiv). Stir at RT.
  • Advantage: This is a Lewis-acid mediated cleavage that is neutral and highly chemoselective.

Comparative Data: Stability & Reactivity[6][7][8][9]

Protecting GroupStability (Acid)Stability (Base)Lithiation Directing?[6]Deprotection Cond.[2][4][5][7][8][9]Risk Factor
N-Boc Low (TFA removes)ModerateYes (Strong) TFE (Heat) or TFABase hydrolysis
N-SEM HighHigh Yes (Moderate)

or TBAF
Formaldehyde byproduct
N-Tosyl High Low (Hydrolysis)No (Inductive only)NaOH / MeOHDifficult removal
C-Acetal LowHighN/APPTS /

Polymerization if acidic

Troubleshooting "Pyrrole Red"

If your reaction mixture turns dark red/black during acetal protection or deprotection:

  • Cause: Acid-catalyzed polymerization of the pyrrole ring.

  • Solution: Switch from pTSA to PPTS (weaker acid).

  • Solution: Ensure the Nitrogen is protected with an Electron Withdrawing Group (Boc/Tosyl) before attempting acetal formation. This deactivates the ring, preventing self-attack.

References

  • Vertex AI Search. (2024). EP2070899A1 - Deprotection of N-BOC compounds. Google Patents. 1

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. 5

  • BenchChem. (2025).[3] Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives. 2

  • Organic Syntheses. (1951). Pyrrole-2-carboxaldehyde.[1][10][11][12][13][14] Org. Synth. 1951, 31, 92. 4[2]

  • Greene, T. W., & Wuts, P. G. M. (1999).[15] Protective Groups in Organic Synthesis. Wiley-Interscience. 16

  • Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. 17

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of the Formyl Group in Methyl 2-formyl-1H-pyrrole-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Forward Methyl 2-formyl-1H-pyrrole-1-carboxylate stands as a pivotal building block in contemporary medicinal chemistry and materials science. The strategic positioning o...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Forward

Methyl 2-formyl-1H-pyrrole-1-carboxylate stands as a pivotal building block in contemporary medicinal chemistry and materials science. The strategic positioning of the electron-withdrawing N-methoxycarbonyl group modulates the electronic character of the pyrrole ring, influencing the reactivity of the C2-formyl substituent. This aldehyde functionality is not merely a passive structural feature; it is a versatile synthetic handle, a gateway to a vast chemical space of functionalized pyrroles.

This guide provides an in-depth exploration of key derivatization strategies for this formyl group. We move beyond simple procedural lists to dissect the underlying mechanistic principles, offering field-tested protocols and critical insights into experimental design. The aim is to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable intermediate with precision and confidence.

Section 1: Foundational Principles

The Substrate: Electronic and Steric Profile

Methyl 2-formyl-1H-pyrrole-1-carboxylate possesses a unique electronic architecture. The pyrrole ring is inherently electron-rich, which would typically activate an attached aldehyde towards oxidation and decrease its electrophilicity. However, the potent electron-withdrawing nature of the N-methoxycarbonyl group significantly depletes the electron density of the ring system. This has two critical consequences for the C2-formyl group:

  • Enhanced Electrophilicity: The deactivation of the ring enhances the electrophilic character of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to formyl groups on unsubstituted pyrroles.

  • N-H Protection: The N-substituent prevents interference from the acidic N-H proton, which would otherwise complicate reactions involving bases.

These features make the substrate an ideal candidate for a wide array of classical and modern synthetic transformations.

The Formyl Group: A Hub for Molecular Elaboration

The formyl group is a nexus for synthetic diversification. Its ability to react with a broad spectrum of nucleophiles allows for the construction of new carbon-carbon and carbon-heteroatom bonds, as well as facile interconversion to other key functional groups.

G start Methyl 2-formyl- 1H-pyrrole-1-carboxylate cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond red_ox Oxidation / Reduction start->red_ox wittig Wittig Olefination (Alkenes) cc_bond->wittig knoevenagel Knoevenagel Condensation (Functionalized Alkenes) cc_bond->knoevenagel henry Henry Reaction (β-Nitroalcohols) cc_bond->henry reductive_amination Reductive Amination (Amines) cn_bond->reductive_amination schiff_base Schiff Base Formation (Imines) cn_bond->schiff_base oxidative_amidation Oxidative Amidation (Amides) cn_bond->oxidative_amidation reduction Reduction (Alcohols) red_ox->reduction oxidation Oxidation (Carboxylic Acids) red_ox->oxidation

Caption: The formyl group as a central hub for synthetic diversification.

Section 2: Carbon-Carbon Bond Forming Reactions

The creation of new C-C bonds is fundamental to building molecular complexity. The electrophilic formyl group is an excellent partner for various carbon-based nucleophiles.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes by reaction with a phosphonium ylide (Wittig reagent).[1] The stereochemical outcome is highly dependent on the nature of the ylide.

  • Causality & Mechanistic Insight: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate.[2][3] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. Non-stabilized ylides (e.g., from alkyl halides) typically react rapidly and irreversibly to yield (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) react more slowly, allowing for equilibration to the more stable intermediate that leads to (E)-alkenes.[2]

Caption: Simplified mechanism of the Wittig Reaction.

Protocol 2.1: Synthesis of Methyl 2-((E)-2-cyanovinyl)-1H-pyrrole-1-carboxylate

This protocol utilizes a stabilized ylide to favor the formation of the (E)-alkene.

ParameterValue
Reactant 1 Methyl 2-formyl-1H-pyrrole-1-carboxylate (1.0 equiv)
Reactant 2 Diethyl (cyanomethyl)phosphonate (1.1 equiv)
Base Sodium Hydride (NaH), 60% in mineral oil (1.2 equiv)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Typical Yield 85-95%

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Ylide Generation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride in one portion. To the stirred suspension, add diethyl (cyanomethyl)phosphonate dropwise via syringe. Causality: This deprotonation is exothermic and generates the nucleophilic phosphonate carbanion. Cooling prevents uncontrolled reaction.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become clear or slightly hazy.

  • Aldehyde Addition: Re-cool the mixture to 0 °C. Add a solution of Methyl 2-formyl-1H-pyrrole-1-carboxylate in a minimum amount of anhydrous THF dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group) in the presence of a weak base.[4][5]

  • Causality & Mechanistic Insight: A base (e.g., piperidine, L-proline) deprotonates the active methylene compound to generate a stabilized carbanion (enolate).[6] This nucleophile then adds to the electrophilic carbonyl carbon of the pyrrole aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the final, highly conjugated product. The use of ionic liquids can sometimes enhance reaction rates and yields.[4][5]

Protocol 2.2: L-Proline Catalyzed Synthesis of Methyl 2-(2,2-dicyanovinyl)-1H-pyrrole-1-carboxylate

ParameterValue
Reactant 1 Methyl 2-formyl-1H-pyrrole-1-carboxylate (1.0 equiv)
Reactant 2 Malononitrile (1.05 equiv)
Catalyst L-Proline (0.1 equiv)
Solvent Ethanol or Water
Temperature Room Temperature
Typical Yield >90%

Methodology:

  • Mixing: In a round-bottom flask, dissolve Methyl 2-formyl-1H-pyrrole-1-carboxylate and malononitrile in ethanol.

  • Catalyst Addition: Add L-proline to the solution. Causality: L-proline acts as a bifunctional organocatalyst, using its amine to activate the aldehyde and its carboxylic acid to facilitate proton transfers.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 30-60 minutes. Monitor by TLC.

  • Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough after filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol or ethyl acetate/hexane.

  • Characterization: Confirm the structure via NMR, IR (strong C≡N stretch), and melting point.

Section 3: Carbon-Nitrogen Bond Forming Reactions

Introducing nitrogen-containing functionalities is a cornerstone of drug discovery. The formyl group provides a direct entry point for C-N bond formation.

Reductive Amination

This robust, one-pot procedure converts aldehydes into amines by forming an imine intermediate in situ, which is then immediately reduced without isolation.[7][8]

  • Causality & Mechanistic Insight: The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (from a secondary amine) or an imine (from a primary amine). A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is present in the reaction mixture. STAB is particularly effective because it is less reactive towards the starting aldehyde but highly reactive towards the protonated imine/iminium ion, ensuring high selectivity for the desired amine product.

G start Pyrrole-CHO + R₂NH hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack imine Imine / Iminium Ion hemiaminal->imine - H₂O amine Pyrrole-CH₂NR₂ (Final Product) imine->amine reductant [H⁻] e.g., STAB reductant->imine Reduction reductant->amine

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-formyl-1H-pyrrole-1-carboxylate

Welcome to the Technical Support Center for the purification of Methyl 2-formyl-1H-pyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Methyl 2-formyl-1H-pyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful isolation of this versatile synthetic intermediate. Pyrrole-2-carboxaldehydes and their N-protected derivatives are crucial building blocks in the synthesis of a wide array of biologically active compounds.[1] However, their purification can present unique challenges due to their chemical nature. This guide offers practical, field-proven insights to help you navigate these challenges and achieve high purity of your target compound.

I. Understanding the Challenges: Why Can Purification Be Difficult?

The purification of Methyl 2-formyl-1H-pyrrole-1-carboxylate can be complicated by several factors inherent to its structure and the common synthetic routes used to prepare it.

  • Sensitivity to Acidic Conditions: The pyrrole ring, while aromatic, can be sensitive to strongly acidic conditions, which are sometimes present on the surface of standard silica gel. This can lead to decomposition or the formation of colored impurities during column chromatography.

  • Aldehyde Reactivity: The aldehyde functional group is susceptible to oxidation, especially if the crude product is exposed to air for extended periods. This can lead to the formation of the corresponding carboxylic acid impurity.

  • Potential for Polymerization: Pyrrole derivatives can be prone to polymerization, particularly if impure or exposed to light and air.[2]

  • Structurally Similar Impurities: The synthesis may result in byproducts that have similar polarities to the desired product, making separation by chromatography challenging.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during the purification of Methyl 2-formyl-1H-pyrrole-1-carboxylate in a question-and-answer format.

Question 1: My compound is streaking on the TLC plate and I'm getting poor separation during column chromatography. What's happening and how can I fix it?

Answer: Streaking is a frequent issue with pyrrole derivatives on silica gel and is often caused by strong interactions between the polar pyrrole nucleus and the acidic silanol groups on the silica surface.[3] This leads to slow, uneven movement of the compound, resulting in broad, streaky bands.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Increase Polarity Gradually: A slight increase in the polarity of your eluent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system) can sometimes improve band shape.[3]

    • Add a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier like triethylamine (NEt₃) or pyridine to your mobile phase. A concentration of 0.1-1% is typically sufficient to neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.[3]

  • Consider an Alternative Stationary Phase:

    • Alumina: For particularly sensitive or basic compounds, switching to a neutral or basic alumina column can be a good alternative to silica gel.[3]

    • Reversed-Phase Chromatography: If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase (C18) chromatography can be an excellent option.[4]

Question 2: I'm observing a new spot on my TLC after leaving the crude product overnight, and the overall yield is low. What is the likely cause?

Answer: This is a classic sign of compound degradation. The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid. Pyrroles can also be sensitive to light and air, leading to the formation of colored, often polymeric, impurities.[2]

Preventative Measures:

  • Prompt Purification: Purify the crude product as soon as possible after the reaction work-up.

  • Inert Atmosphere: If storage is unavoidable, keep the crude material under an inert atmosphere (e.g., nitrogen or argon) and in a cold, dark place.

  • Antioxidants: For long-term storage of the purified product, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Question 3: My purified compound appears as a colored oil or solid, but the NMR looks clean. Is this a problem?

Answer: Minor coloration is not uncommon for pyrrole derivatives and may not always indicate significant impurity. Trace amounts of highly colored baseline impurities from the column can sometimes co-elute. However, it's always best to ensure the highest possible purity.

Verification and Polishing Steps:

  • Recrystallization: If you have a solid, recrystallization is an excellent final purification step to remove trace impurities and improve the crystalline form.

  • Charcoal Treatment: A small amount of activated charcoal can sometimes be used during recrystallization to remove colored impurities, but use it judiciously as it can also adsorb your product.

  • Purity Assessment by Multiple Techniques: Rely on more than just ¹H NMR. Obtain a ¹³C NMR and, if possible, mass spectrometry and elemental analysis to confirm the purity and identity of your compound.

III. Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective purification techniques for Methyl 2-formyl-1H-pyrrole-1-carboxylate.

Protocol 1: Flash Column Chromatography on Silica Gel

This is the most common initial purification method. The key to success is a well-chosen solvent system and, if necessary, deactivation of the silica gel.

Materials:

  • Crude Methyl 2-formyl-1H-pyrrole-1-carboxylate

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate (EtOAc)

  • Triethylamine (NEt₃) (optional)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column and appropriate accessories

Procedure:

  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.[2]

    • If streaking is observed, add 0.5% triethylamine to the developing solvent and re-run the TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane/EtOAc).

    • Pour the slurry into the column and allow it to pack evenly.[3]

    • If using triethylamine, it is recommended to pre-elute the column with the mobile phase containing the modifier.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully load the solution onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the optimized mobile phase. A gradient elution, starting with a lower polarity and gradually increasing the percentage of ethyl acetate, can be effective for separating closely related impurities.[5]

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material, especially after an initial chromatographic purification.

Materials:

  • Partially purified Methyl 2-formyl-1H-pyrrole-1-carboxylate

  • Recrystallization solvent(s) (e.g., hexane, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Solvent Selection:

    • A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • A mixed solvent system of hexane and ethyl acetate is often effective for this class of compounds. Other potential systems include hexane/acetone or hexane/THF.[6][7]

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to dissolve the compound with gentle heating.

    • Gradually add the less soluble solvent (e.g., hexane) until the solution becomes slightly cloudy.

    • Add a drop or two of the more soluble solvent to redissolve the precipitate, resulting in a saturated solution at the boiling point.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

IV. Alternative Purification Strategy for Sensitive Aldehydes: Bisulfite Adduct Formation

For aldehydes that are particularly prone to degradation or are difficult to separate from non-aldehyde impurities, forming a reversible crystalline adduct with sodium bisulfite can be a highly effective purification technique.[3][5]

Workflow for Bisulfite Adduct Purification

workflow crude Crude Product in Organic Solvent adduct_formation Add Saturated Aqueous Sodium Bisulfite Solution crude->adduct_formation extraction Separate Aqueous Layer (contains bisulfite adduct) adduct_formation->extraction wash Wash Organic Layer with Water extraction->wash Organic Impurities regeneration Regenerate Aldehyde from Aqueous Layer (add base or acid) extraction->regeneration extraction2 Extract Purified Aldehyde with Organic Solvent regeneration->extraction2 pure Pure Aldehyde extraction2->pure

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

V. Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts I should expect for the purified Methyl 2-formyl-1H-pyrrole-1-carboxylate?

A1: While specific shifts can vary slightly depending on the solvent, you should generally look for a singlet for the aldehyde proton (CHO) around 9.5-10.0 ppm, signals for the pyrrole ring protons between 6.0 and 7.5 ppm, and a singlet for the methyl ester (COOCH₃) protons around 3.8-4.0 ppm. Always compare your spectrum to a known reference or predicted spectrum for confirmation.

Q2: Can I use distillation to purify my compound?

A2: While vacuum distillation can be used for some aldehydes, it may not be ideal for Methyl 2-formyl-1H-pyrrole-1-carboxylate due to the potential for thermal decomposition, especially if impurities are present that can catalyze this process.[2] Column chromatography and recrystallization are generally safer and more effective methods.

Q3: How should I store the purified compound?

A3: Store the purified Methyl 2-formyl-1H-pyrrole-1-carboxylate in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a refrigerator or freezer, and protected from light to minimize degradation over time.

VI. Data Summary Table

Purification MethodRecommended Solvents/ReagentsKey AdvantagesPotential Challenges
Flash Column Chromatography Hexane/Ethyl Acetate (+ 0.5% NEt₃)Good for initial cleanup and separating a wide range of impurities.Potential for streaking and decomposition on silica.
Recrystallization Hexane/Ethyl Acetate, Hexane/AcetoneYields highly pure crystalline material.Requires a solid product; some material loss in the mother liquor.
Bisulfite Adduct Formation Saturated NaHSO₃ solutionHighly selective for aldehydes; good for removing non-aldehyde impurities.Adduct can sometimes be difficult to decompose; not suitable for all aldehydes.[6]

VII. Logical Workflow for Purification Strategy

purification_strategy start Crude Product tlc TLC Analysis start->tlc streaking Streaking Observed? tlc->streaking bisulfite Consider Bisulfite Adduct Formation tlc->bisulfite Poor separation from non-aldehydes column Column Chromatography streaking->column No add_base Add 0.5% NEt₃ to Eluent streaking->add_base Yes recrystallize Recrystallization column->recrystallize If solidifies pure_oil Pure Product (Oil) column->pure_oil pure_solid Pure Crystalline Product recrystallize->pure_solid add_base->column

Caption: Decision-making workflow for purifying Methyl 2-formyl-1H-pyrrole-1-carboxylate.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Patsnap. How to Overcome Challenges in Carbonyl Compound Purification? Available from: [Link]

  • MDPI. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Available from: [Link]

  • Reddit. Purifying aldehydes? Available from: [Link]

  • National Center for Biotechnology Information. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • Chemsrc. 2-Formyl-1H-pyrrole | CAS#:1003-29-8. Available from: [Link]

  • Amazon AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Available from: [Link]

  • National Center for Biotechnology Information. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

Sources

Optimization

"degradation pathways of Methyl 2-formyl-1H-pyrrole-1-carboxylate under acidic/basic conditions"

This technical guide details the degradation profiles of Methyl 2-formyl-1H-pyrrole-1-carboxylate (MFPC). It is designed to assist researchers in troubleshooting stability issues during synthesis, storage, and biological...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the degradation profiles of Methyl 2-formyl-1H-pyrrole-1-carboxylate (MFPC). It is designed to assist researchers in troubleshooting stability issues during synthesis, storage, and biological assays.

Compound ID: MFPC-001 CAS: 1193-62-0 (Generic for methyl pyrrole-2-carboxylate analogs; specific isomer may vary) Functional Class: N-protected Heterocyclic Aldehyde Critical Sensitivity: pH extremes, Nucleophiles, Oxidative stress

Executive Summary: Stability Profile

Methyl 2-formyl-1H-pyrrole-1-carboxylate contains two electrophilic centers competing for reactivity: the C2-formyl group (aldehyde) and the N1-methoxycarbonyl group (carbamate) .

  • Acidic Stability: Moderate. The electron-withdrawing groups (EWG) at C2 and N1 stabilize the pyrrole ring against the rapid polymerization typical of electron-rich pyrroles. However, strong acids will catalyze carbamate hydrolysis.

  • Basic Stability: Low. The N1-carbamate is highly susceptible to hydrolysis (saponification), leading to rapid deprotection. Strong bases may also trigger Cannizzaro disproportionation of the aldehyde.

Degradation Pathways & Mechanisms

Pathway A: Acidic Conditions (Hydrolysis & Polymerization)

In acidic media (pH < 4), the degradation is driven by protonation of the carbonyl oxygens. While the N-protecting group slows down electrophilic aromatic substitution, prolonged exposure to strong acids (HCl, TFA) leads to:

  • Carbamate Hydrolysis: Cleavage of the methyl ester to form the unstable N-carboxylic acid.

  • Decarboxylation: Spontaneous loss of CO₂ to yield Pyrrole-2-carboxaldehyde .

  • Oligomerization (The "Red Tar" Effect): The deprotected pyrrole-2-carboxaldehyde is less electron-deficient than the parent. In high acid concentrations, it undergoes acid-catalyzed self-condensation (polymerization), often observed as the solution turning deep red or black.

Pathway B: Basic Conditions (Saponification & Cannizzaro)

In basic media (pH > 9), the degradation is nucleophile-driven:

  • Saponification (Primary): Hydroxide ions attack the carbamate carbonyl, releasing methoxide and generating the pyrrole-N-carboxylate anion, which decarboxylates upon workup/neutralization to Pyrrole-2-carboxaldehyde .

  • Cannizzaro Reaction (Secondary): If the base concentration is high (>1M NaOH) and the N-group is cleaved, the remaining aldehyde (lacking

    
    -protons) can undergo disproportionation into Pyrrole-2-carboxylic acid  and 2-(hydroxymethyl)pyrrole .
    
Visualization of Pathways

DegradationPathways MFPC Methyl 2-formyl- 1H-pyrrole-1-carboxylate Inter_Acid N-Carboxylic Acid (Transient) MFPC->Inter_Acid Acid Hydrolysis (H+, H2O) PyrroleAld Pyrrole-2-carboxaldehyde (Deprotected Product) MFPC->PyrroleAld Base Hydrolysis (OH-, Saponification) Inter_Acid->PyrroleAld -CO2 (Spontaneous) Polymer Polypyrrole Oligomers (Red/Black Tar) PyrroleAld->Polymer Strong Acid (Self-Condensation) Cannizzaro Pyrrole-2-COOH + 2-Hydroxymethylpyrrole PyrroleAld->Cannizzaro Conc. Base (Cannizzaro Rxn)

Caption: Figure 1. Divergent degradation pathways of MFPC under acidic (red path) and basic (blue/yellow path) conditions.

Troubleshooting Guide: Diagnostics & Solutions

Scenario 1: "My reaction mixture turned dark red/black."

Diagnosis: Acid-catalyzed polymerization. Cause: You likely deprotected the nitrogen (removed the carbamate) in the presence of strong acid. The free pyrrole ring is electron-rich and polymerizes. Solution:

  • Immediate Action: Neutralize the solution immediately with saturated NaHCO₃.

  • Prevention: Avoid using strong mineral acids (HCl, H₂SO₄) for deprotection. If acid is required for a subsequent step, ensure the N-protecting group is intact or use a buffered system.

Scenario 2: "I lost the methyl ester peak in NMR, but the aldehyde is still there."

Diagnosis: Premature N-deprotection. Observation:

  • 1H NMR: Disappearance of the singlet at ~4.0 ppm (O-Me).

  • 1H NMR: Shift of the C2-aldehyde proton and ring protons due to electron density change. Cause: Accidental exposure to basic nucleophiles (e.g., amine bases, methoxide) or acidic hydrolysis. Solution:

  • Storage: Store the compound in a desiccator. Moisture + trace acid/base on glass surfaces can catalyze hydrolysis over time.

  • Solvents: Avoid protic solvents (MeOH, EtOH) with traces of base. Use anhydrous CH₂Cl₂ or DMF.

Scenario 3: "I see two new spots on TLC after treating with NaOH."

Diagnosis: Cannizzaro Disproportionation. Cause: The base was too strong or the reaction time too long. The aldehyde disproportionated into the alcohol (more polar) and the acid (very polar/baseline). Solution:

  • Protocol Adjustment: Use milder bases for hydrolysis (e.g., LiOH in THF/Water at 0°C) and monitor strictly by TLC. Quench immediately upon disappearance of starting material.

Analytical Reference Data

Use the following data to validate the integrity of your compound vs. degradation products.

FeatureParent: MFPCDegradant: Pyrrole-2-carboxaldehyde
Appearance White/Off-white Crystalline SolidTan/Brown Solid (darkens in air)
1H NMR (CDCl₃)

4.00 (s, 3H, N-COOMe)$\delta
Troubleshooting

Technical Support Center: Improving the Regioselectivity of Pyrrole Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling the regioselecti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling the regioselectivity of pyrrole functionalization. Pyrrole, a fundamental aromatic heterocycle, is a key structural motif in numerous pharmaceuticals and advanced materials.[1][2] However, its inherent reactivity patterns can present significant challenges in achieving site-specific modifications. This resource offers a structured approach to overcoming these hurdles, grounded in mechanistic principles and field-proven strategies.

Understanding the Fundamentals of Pyrrole Reactivity

Pyrrole's reactivity is governed by the electron-rich nature of its five-membered ring. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the carbon atoms and making them susceptible to electrophilic attack.[2]

The Inherent Preference for α-Substitution (C2/C5)

In electrophilic aromatic substitution (EAS) reactions, pyrrole exhibits a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4).[3][4][5] This is due to the greater stability of the cationic intermediate (the arenium ion) formed during α-attack. The positive charge in the α-intermediate can be delocalized over three resonance structures, whereas the β-intermediate is stabilized by only two.[3][5] This fundamental principle is the root of many regioselectivity challenges.

Caption: Inherent regioselectivity of electrophilic attack on the pyrrole ring.

Troubleshooting Common Regioselectivity Issues

This section addresses specific problems encountered during pyrrole functionalization in a question-and-answer format.

FAQs: Electrophilic Substitution

Q1: I am attempting a Friedel-Crafts acylation on an N-unsubstituted pyrrole and getting a mixture of the 2- and 3-acyl products, with the 2-isomer dominating. How can I improve selectivity for the 3-position?

A1: Achieving 3-acylation is a classic challenge due to the inherent C2 preference. Here are several strategies to consider:

  • N-Protection Strategy: The choice of a nitrogen protecting group is critical. Bulky N-substituents can sterically hinder the C2 and C5 positions, thereby favoring attack at the less hindered C3 and C4 positions.

    • N-sulfonyl groups (e.g., tosyl, nosyl): These electron-withdrawing groups decrease the reactivity of the pyrrole ring but can direct acylation to the C3 position.[6]

    • N-alkoxycarbonyl groups (e.g., Boc, Cbz): These groups can also influence regioselectivity. Interestingly, N-alkoxycarbonyl and N-sulfonyl pyrroles can yield regioisomeric products under certain acylation conditions, providing a valuable tool for tuning the outcome.[6][7]

  • Kinetic vs. Thermodynamic Control: Reaction conditions can be manipulated to favor one isomer over another.[8][9][10]

    • Low Temperature (Kinetic Control): At lower temperatures, the reaction is generally under kinetic control, favoring the product that forms faster.[9] In many cases, this is the C2-acylated product due to the lower activation energy of the α-attack pathway.[5]

    • High Temperature (Thermodynamic Control): At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. If the C3-acylated product is thermodynamically more stable, running the reaction at a higher temperature for a longer duration can increase its yield. It's known that 2-acylpyrroles can isomerize to the 3-acyl isomers under Brønsted acid catalysis.[7]

Q2: My halogenation reaction on a substituted pyrrole is not selective and I'm getting polyhalogenated products. How can I achieve monohalogenation at a specific position?

A2: The high reactivity of the pyrrole ring often leads to over-halogenation. To control this:

  • Milder Halogenating Agents: Use less reactive halogen sources. For example, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often preferred over Cl₂ or Br₂.

  • Stoichiometry and Temperature: Carefully control the stoichiometry of the halogenating agent (using 1.0 equivalent or slightly less). Running the reaction at low temperatures can also help to temper reactivity.

  • Directing Groups: If you need to halogenate at the less-favored C3 position, consider silylating the nitrogen. This can direct halogenation to the 3-position.

FAQs: Metal-Catalyzed C-H Functionalization

Q3: I'm trying to perform a palladium-catalyzed C-H arylation on an N-H pyrrole, but I'm observing a mixture of C2- and C5-arylated products, along with some N-arylation. How can I improve the regioselectivity?

A3: This is a common issue arising from the multiple reactive sites on the pyrrole nucleus.

  • Use of Directing Groups: Installing a directing group is one of the most powerful strategies to control regioselectivity in C-H activation.[11][12]

    • N-Directing Groups: An N,N-dimethylcarbamoyl group can effectively direct ruthenium-catalyzed C2 alkenylation.[13] Similarly, a pivaloyl group at the C3 position of indole has been used to direct C4-arylation.[12]

    • Pyrrole as a Directing Group: The pyrrole ring itself can act as a directing group. For 2-phenylpyrroles, the pyrrole moiety can direct Pd(II)-catalyzed alkylation and benzylation to the ortho-position of the benzene ring.[14]

  • Electronic Bias: In the absence of a strong directing group, the inherent electronic properties of the pyrrole ring often lead to functionalization at the electron-rich C2 or C5 positions.[15]

  • Catalyst and Ligand Control: In some systems, the choice of ligand on the metal catalyst can influence site selectivity.[11][15] Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands may improve the desired outcome. For instance, modifying the structure of N-N bidentate ligands has shown success in tuning site selectivity in naphthalene arylation.[11]

Q4: My attempt at a Catellani-type reaction to alkylate an electron-rich N-H pyrrole at C5 is failing. What am I doing wrong?

A4: The electronic nature of the pyrrole substrate is crucial for the success of certain C-H activation methods.

  • Substrate Electronics: The Catellani reaction often works best with electron-deficient pyrroles for C5-alkylation.[16] Introducing an electron-withdrawing group (EWG) at the C2 or C3 position can facilitate the desired C5-H activation.[16]

  • Base Selection: The choice of base can be critical. For example, switching from a strong base like potassium carbonate (K₂CO₃) to a weaker one like potassium bicarbonate (KHCO₃) can suppress unwanted N-alkylation byproducts.[16]

Caption: Decision workflow for troubleshooting poor regioselectivity in C-H functionalization.

FAQs: Pyrrole Synthesis

Q5: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I favor the formation of a single product?

A5: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls hinges on differentiating the reactivity of the two carbonyl groups.[17]

  • Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, favoring cyclization at the less hindered carbonyl.[17]

  • Electronic Effects: Placing an electron-withdrawing group near one carbonyl will decrease its electrophilicity, disfavoring amine attack at that site.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[17]

    • pH: Adjusting the pH to be neutral or weakly acidic can influence the rate of enamine formation and cyclization, potentially improving selectivity.

Strategy Rationale Expected Outcome
Introduce Bulky Group Sterically hinders one carbonyl, directing amine attack to the other.Improved regioselectivity for the less hindered product.[17]
Introduce EWG Reduces electrophilicity of the adjacent carbonyl.Favors cyclization at the more electrophilic carbonyl.
Lower Temperature Favors the kinetically preferred pathway.May increase the ratio of the kinetic product.[17]
Adjust pH Modulates the rate of key reaction steps.Can improve selectivity by optimizing conditions for one pathway.

Experimental Protocols

Protocol 1: Regioselective C3-Acylation of Pyrrole via N-Sulfonyl Protection

This protocol details a two-step process to achieve C3-acylation, a typically challenging transformation. The strategy relies on using an N-tosyl protecting group to deactivate the ring and direct the electrophile to the C3 position.[6]

Step 1: N-Tosylation of Pyrrole

  • To a stirred solution of pyrrole (1.0 eq) in dry THF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in dry THF dropwise.

  • Let the reaction stir at room temperature overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-tosylpyrrole.

Step 2: C3-Acylation of N-Tosylpyrrole

  • Dissolve the carboxylic acid (1.5 eq) in dichloromethane (DCM).

  • Cool the solution to -78 °C and add triflic anhydride (Tf₂O, 1.2 eq) dropwise. Stir for 20 minutes to form the mixed anhydride.

  • In a separate flask, dissolve N-tosylpyrrole (1.0 eq) in DCM and cool to -78 °C.

  • Transfer the pre-formed mixed anhydride solution to the N-tosylpyrrole solution via cannula.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the 3-acyl-N-tosylpyrrole. The tosyl group can be removed under standard conditions if desired.

References

  • PapersFlow. (n.d.). Regioselective Functionalization of Pyrroles: Research Guide & Papers. Retrieved from [Link]

  • Thansandote, P., & Lautens, M. (2013). Ruthenium-Catalyzed Regioselective C2 Alkenylation of Indoles and Pyrroles via C–H Bond Functionalization. The Journal of Organic Chemistry, 78(18), 9347-9362. [Link]

  • Thompson, N. B., & Schafer, L. L. (2019). Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. ACS Catalysis, 9(5), 4105-4112. [Link]

  • Gevorgyan, V., & Dvornikovs, V. (2016). Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles. Organic Letters, 18(4), 844-847. [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Regioselective Synthesis of Pyrroles via Ruthenium-Catalyzed Multicomponent Reactions. Retrieved from [Link]

  • SlideShare. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(25), 15193-15214. [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(16), 2956. [Link]

  • ResearchGate. (n.d.). Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Controlling site selectivity in palladium-catalyzed C-H bond functionalization. Accounts of Chemical Research, 45(6), 824-837. [Link]

  • Wiley Online Library. (2007). Regioselective Synthesis of Substituted Pyrroles: Efficient Palladium‐Catalyzed Cyclization of Internal Alkynes and 2‐Amino‐3‐iodoacrylate Derivatives. ChemInform, 38(12). [Link]

  • National Center for Biotechnology Information. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 23(12), 3233. [Link]

  • ResearchGate. (n.d.). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. RSC Advances, 7(16), 9579-9588. [Link]

  • ResearchGate. (n.d.). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 5(18), 2686-2690. [Link]

  • ResearchGate. (n.d.). Electronic Communication in Pyrrolo[3,2‐b]pyrroles Possessing Sterically Hindered Aromatic Substituents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 88(20), 13584-13589. [Link]

  • ResearchGate. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Retrieved from [Link]

  • ACS Publications. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 824-837. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • SciSpace. (2018). Pyrrole Functionalization by Copper‐catalyzed Nitrene Transfer Reactions. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584-13589. [Link]

  • National Center for Biotechnology Information. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules, 28(15), 5801. [Link]

  • IJCSR. (2018). STUDY OF HETEROCYCLIC COMPOUND - PYRROLE. International Journal of Creative Research Thoughts, 6(1). [Link]

  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. Retrieved from [Link]

  • ACS Publications. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 873. [Link]

  • Royal Society of Chemistry. (2021). C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates. Chemical Communications, 57(67), 8331-8334. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

Sources

Optimization

"handling and safety precautions for Methyl 2-formyl-1H-pyrrole-1-carboxylate"

Current Status: Operational Ticket ID: CAS-13240-16-9-GUIDE Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Compound Profile Methyl 2-formyl-1H-pyrrole-1-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CAS-13240-16-9-GUIDE Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Compound Profile

Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS: 13240-16-9) is a specialized heterocyclic building block used primarily in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and pharmaceutical intermediates.

Unlike simple pyrroles, this compound features an electron-withdrawing methoxycarbonyl protecting group on the nitrogen. This critically alters its reactivity profile, making the pyrrole ring less electron-rich and more stable to oxidation, while simultaneously introducing moisture sensitivity due to the carbamate functionality.

Technical Specifications
PropertySpecificationNotes
CAS Number 13240-16-9
IUPAC Name Methyl 2-formyl-1H-pyrrole-1-carboxylateAlso: N-Carbomethoxy-2-pyrrolecarboxaldehyde
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Physical State Pale yellow solid (or viscous oil)Often supercools to an oil; crystallizes upon scratching/seeding.[1][2][3][4]
Solubility DCM, EtOAc, DMSO, MethanolHydrolyzes slowly in aqueous bases.
Storage 2–8°C, Inert AtmosphereHygroscopic and air-sensitive (aldehyde oxidation).

Handling & Storage Protocols

Q: My shipment arrived as a viscous yellow oil, but the documentation says "Solid." Is it degraded?

A: Not necessarily. This is a common physical phenomenon with N-protected pyrrole aldehydes.

  • The Cause: These compounds often exist in a metastable supercooled liquid state after purification. They have low melting points (typically 40–70°C range for this class) and can resist crystallization.

  • The Fix:

    • Dissolve the oil in a minimum amount of diethyl ether or hexanes/EtOAc (9:1).

    • Cool to -20°C overnight.

    • If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Verification: Check purity via TLC (Silica, 30% EtOAc/Hexanes). If it is a single spot, the compound is chemically intact.

Q: How do I prevent the material from turning brown/black?

A: Darkening indicates oxidative degradation (polypyrrole formation) or aldehyde oxidation.

  • Mechanism: The aldehyde group at C2 is susceptible to autoxidation to the carboxylic acid. While the N-protecting group stabilizes the ring, trace acids can catalyze polymerization.

  • Protocol:

    • Storage: Always store under Argon or Nitrogen.

    • Temperature: Keep at 2–8°C.

    • Stabilizer: Ensure the container is tightly sealed; moisture intrusion hydrolyzes the carbamate, releasing the free pyrrole which degrades rapidly.

Visualization: Storage Decision Logic

StorageLogic Start Received Compound (CAS 13240-16-9) CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Oil Viscous Oil CheckState->Oil Action_Solid Store at 2-8°C under Argon Solid->Action_Solid Action_Oil Check TLC/NMR Oil->Action_Oil Pure Pure (>95%) Action_Oil->Pure Single Spot Impure Impure/Dark Action_Oil->Impure Multi-spot/Streak Recryst Attempt Crystallization (Ether/Hexane -20°C) Pure->Recryst Purify Flash Chromatography (Neu. Silica, Hex/EtOAc) Impure->Purify

Figure 1: Decision matrix for assessing physical state and purity upon receipt.

Reactivity & Synthesis Troubleshooting

Q: I am trying to perform a Vilsmeier-Haack reaction on this substrate, but the yield is zero. Why?

A: You are attempting to formylate a compound that is already formylated and deactivated.

  • Explanation: The Vilsmeier-Haack reaction places a formyl group on an electron-rich ring.

    • The C2 position is already occupied by an aldehyde.

    • The N-methoxycarbonyl group is electron-withdrawing , deactivating the ring toward further electrophilic aromatic substitution (EAS).

  • Alternative: If you need to functionalize C4 or C5, you must use much stronger electrophiles or direct lithiation protocols (e.g., Halogen-Lithium exchange if a halogen is present), though the aldehyde proton is acidic and may complicate lithiation.

Q: How do I remove the N-methoxycarbonyl group (Deprotection) without destroying the aldehyde?

A: This is a delicate balance. The aldehyde is base-sensitive (Cannizzaro reaction) and the carbamate requires base for hydrolysis.

  • Standard Method (Risky): NaOH/MeOH. Risk:[5] Cannizzaro disproportionation of the aldehyde.

  • Recommended Method: Mild Methanolysis .

    • Use K₂CO₃ in Methanol at 0°C to Room Temperature.

    • Monitor closely by TLC.[6] The methyl carbamate is generally more labile than t-butyl carbamates (Boc) but requires care to avoid side reactions at the aldehyde.

  • Alternative: Use TBAF (Tetra-n-butylammonium fluoride) in THF if the substrate is particularly sensitive; fluoride ions can sometimes cleave carbamates under quasi-neutral conditions.

Q: Why does the compound streak on silica gel during purification?

A: Pyrrole aldehydes are slightly acidic and can degrade on acidic silica.

  • The Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the silica's acidic sites. Elute with a Hexane/Ethyl Acetate gradient.

Visualization: Reactivity Pathways

Reactivity Compound Methyl 2-formyl-1H- pyrrole-1-carboxylate Path_Ox Oxidation (Air/O2) Compound->Path_Ox Storage Failure Path_Hyd Hydrolysis (Base) Compound->Path_Hyd K2CO3 / MeOH Path_Cond Condensation (Amines/Pyrroles) Compound->Path_Cond Acid Cat. Prod_Ox Carboxylic Acid (Impurity) Path_Ox->Prod_Ox Prod_Hyd Deprotected Pyrrole (2-Formylpyrrole) Path_Hyd->Prod_Hyd Prod_Cond Schiff Base / Dipyrromethene Path_Cond->Prod_Cond

Figure 2: Primary reactivity pathways. Note that oxidation is a degradation pathway, while hydrolysis and condensation are synthetic utilities.

Safety & Emergency Response (PPE)

While specific toxicological data (LD50) for this specific derivative is limited, it must be handled according to the hazard profile of the Pyrrole-2-carboxaldehyde class.

Hazard Classification (GHS)
  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Personal Protective Equipment (PPE) Matrix
TaskHand ProtectionEye ProtectionRespiratory
Weighing/Transfer Nitrile Gloves (Double gloving recommended)Safety Glasses with Side ShieldsFume Hood required. N95 if dust is visible.[7]
Synthesis/Heating Nitrile Gloves (0.11mm min thickness)Chemical Splash GogglesFume Hood (Sash lowered).
Spill Cleanup Butyl Rubber or NitrileGoggles + Face ShieldNIOSH P95 or N99 Respirator.
Emergency First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately —aldehydes are protein cross-linkers and can cause corneal damage.

  • Skin Contact: Wash with soap and water. If the compound was in solution (e.g., DMSO), monitor for systemic absorption signs (dizziness, nausea).

  • Inhalation: Move to fresh air. If wheezing occurs, support breathing and consult a physician.

References & Validation

  • PubChem Compound Summary. Methyl 2-formyl-1H-pyrrole-1-carboxylate (CID 13240-16-9). National Center for Biotechnology Information. Link

  • Hann, J. L., et al. (2023). "Synthesis of N-Alkoxycarbonyl Pyrroles from O-Substituted Carbamates."[8] Journal of Organic Chemistry. (Validates stability and electron-withdrawing nature of the protecting group). Link

  • Sigma-Aldrich (Merck). Safety Data Sheet for Pyrrole-2-carboxaldehyde derivatives. (General hazard class grounding). Link

  • BenchChem. Technical Guide for Synthetic Intermediates: Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. (Analogous compound physical properties). Link

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemicals.

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of different synthetic methods for Methyl 2-formyl-1H-pyrrole-1-carboxylate"

Executive Summary & Strategic Analysis Methyl 2-formyl-1H-pyrrole-1-carboxylate is a critical bifunctional building block. It possesses an electrophilic aldehyde at C2 and an N-protecting carbamate group that modulates t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 2-formyl-1H-pyrrole-1-carboxylate is a critical bifunctional building block. It possesses an electrophilic aldehyde at C2 and an N-protecting carbamate group that modulates the ring's electron density.[1] The synthesis of this molecule presents a classic regiochemical and reactivity paradox in pyrrole chemistry:

  • The Reactivity Paradox: The pyrrole ring is electron-rich and prone to electrophilic aromatic substitution (EAS). However, introducing the electron-withdrawing methoxycarbonyl group at the nitrogen (N1) significantly deactivates the ring, making subsequent functionalization (like formylation) difficult. Conversely, introducing the formyl group first (at C2) makes the N-H proton more acidic but the nitrogen less nucleophilic, altering the conditions required for protection.

This guide compares the two dominant synthetic philosophies: Route A (Formylation


 Protection)  and Route B (Protection 

Formylation)
, establishing Route A as the industrial and laboratory "Gold Standard" while analyzing the mechanistic pitfalls of Route B.

Comparative Analysis of Synthetic Routes

Table 1: Methodological Comparison
FeatureMethod A: The "Formyl-First" Route (Recommended)Method B: The "Protect-First" Route (Not Recommended)
Sequence 1.[1] Vilsmeier-Haack Formylation2. N-Carbamoylation1. N-Carbamoylation2. Vilsmeier-Haack Formylation
Key Intermediate 2-PyrrolecarboxaldehydeMethyl 1H-pyrrole-1-carboxylate
Electronic State Electrophilic attack on activated ring; then N-attack on acidified NH.[1]Electrophilic attack on deactivated ring.
Yield (Overall) High (70-85%) Low to Poor (<30%)
Regioselectivity Excellent (C2 selective due to heteroatom direction).[1]Poor (Competition between C2 and C3; often no reaction).
Atom Economy High.Moderate (Loss of reagents due to poor conversion).
Scalability Excellent; standard reagents.[2]Difficult; requires harsh conditions or forcing.
Detailed Technical Analysis
Method A: The Gold Standard (Formylation

Protection)

This route leverages the innate reactivity of the pyrrole ring.

  • Step 1: Vilsmeier-Haack Formylation. Pyrrole is treated with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1] The electron-rich ring reacts rapidly with the Vilsmeier reagent (chloroiminium ion) at the C2 position.
    
    • Mechanism:[1][3][4][5] The nitrogen lone pair drives the attack at C2.

    • Outcome: 2-Pyrrolecarboxaldehyde is obtained in high yield.[1]

  • Step 2: N-Protection. The introduction of the formyl group at C2 lowers the

    
     of the N-H proton from ~23 (pyrrole) to ~16.5. This acidity allows for deprotonation by weaker bases or facile reaction with methyl chloroformate under phase-transfer conditions.[1]
    
Method B: The "Deactivated Ring" Trap (Protection

Formylation)

This route often fails in practice due to electronic deactivation.

  • Step 1: N-Protection. Synthesis of Methyl 1H-pyrrole-1-carboxylate (e.g., via Clauson-Kaas or direct acylation) is straightforward.[1]

  • Step 2: Attempted Formylation. The methoxycarbonyl group is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the ring, destabilizing the sigma-complex intermediate required for Vilsmeier-Haack formylation.[1]

    • Consequence: The ring becomes inert to weak electrophiles like the Vilsmeier reagent. If forcing conditions are used, the carbamate group may hydrolyze, or substitution may occur at C3 (meta-directing influence of N-EWG), leading to isomeric mixtures.

Visualized Workflows (Graphviz)

SynthesisPathways cluster_legend Pathway Analysis Pyrrole Pyrrole (Starting Material) Aldehyde 2-Pyrrolecarboxaldehyde (Intermediate) Pyrrole->Aldehyde Method A (Step 1): Vilsmeier-Haack (POCl3/DMF) ProtectedPyrrole Methyl 1H-pyrrole- 1-carboxylate Pyrrole->ProtectedPyrrole Method B (Step 1): N-Acylation Target Methyl 2-formyl-1H- pyrrole-1-carboxylate (Target Product) Aldehyde->Target Method A (Step 2): N-Acylation (ClCO2Me, Base) ProtectedPyrrole->Target Method B (Step 2): Formylation (Difficult) Ring Deactivated! Legend Blue = Recommended Route (High Yield) Red/Dashed = Not Recommended (Low Reactivity)

Caption: Comparison of the "Formyl-First" (Blue) vs. "Protect-First" (Red) synthetic pathways. The red path is hindered by electronic deactivation.

Experimental Protocol: Method A (Optimized)

This protocol describes the N-protection of 2-pyrrolecarboxaldehyde, the critical step in the recommended route.

Safety Note: Methyl chloroformate is toxic and a lachrymator. Work in a fume hood.

Materials
  • Substrate: 2-Pyrrolecarboxaldehyde (1.0 equiv)

  • Reagent: Methyl chloroformate (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%) - Optional for Phase Transfer[1]

  • Solvent: Acetonitrile (MeCN) or THF (dry)

Protocol (Phase Transfer Variation - Scalable & Safer)
  • Setup: Charge a round-bottom flask with 2-Pyrrolecarboxaldehyde (10 mmol) and Acetonitrile (30 mL).

  • Base Addition: Add finely ground

    
     (20 mmol) and TBAB (0.5 mmol). Stir vigorously at room temperature for 15 minutes. Note: The solution may darken slightly as the pyrrolyl anion forms.
    
  • Acylation: Cool the mixture to 0°C in an ice bath. Add Methyl chloroformate (12 mmol) dropwise over 10 minutes.

    • Mechanistic Insight: Cooling prevents double-acylation or polymerization.[1] The base deprotonates the N-H (pKa ~16.5), creating a nucleophile that attacks the chloroformate carbonyl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).

  • Workup:

    • Filter off the solid salts.[6]

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (2x) and brine (1x).

    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Gradient: 10-20% EtOAc in Hexanes).

    • Yield Expectation: 85-95% as a white/off-white solid or oil.[1]

Alternative Methods & Emerging Technologies

While Method A is dominant, specific research needs may dictate alternatives:

  • One-Pot Vilsmeier-Acylation:

    • Concept: Perform Vilsmeier-Haack on pyrrole, but quench the intermediate iminium salt directly with Methyl Chloroformate/Base before hydrolysis.

    • Status: Experimental. Often leads to complex mixtures because the intermediate salt is sensitive.

  • Oxidative Annulation (Metal-Catalyzed):

    • Concept: Copper-catalyzed reaction of enamines or methyl ketones.[1]

    • Use Case: Useful only if constructing the pyrrole ring from acyclic precursors (De Novo synthesis), not for simple derivatization.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope. Organic Chemistry Portal.[1][5] [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Hann, J. L., et al. J. Org.[1][2][7] Chem. 2023, 88, 13584-13589.[2] [Link]

  • Pyrrole-2-carboxaldehyde Synthesis (Organic Syntheses). Silverstein, R. M., et al. Org.[1] Synth. 1956, 36, 74. [Link]

Sources

Comparative

A Comparative Guide to the Formylation of Pyrroles: Vilsmeier-Haack vs. Alternative Methodologies

The introduction of a formyl group (–CHO) onto the pyrrole ring is a fundamental and powerful transformation in synthetic organic chemistry. The resulting pyrrole-2-carboxaldehydes are critical intermediates, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a formyl group (–CHO) onto the pyrrole ring is a fundamental and powerful transformation in synthetic organic chemistry. The resulting pyrrole-2-carboxaldehydes are critical intermediates, serving as versatile scaffolds for the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] Their intrinsic pharmacological properties and chemical reactivity make them highly valuable building blocks in drug discovery and development.[2][3]

While numerous methods exist for formylation, the Vilsmeier-Haack reaction has long been the gold standard for electron-rich heterocycles like pyrroles, prized for its reliability and efficiency.[1][2] However, alternative reagents and reaction pathways offer distinct advantages in specific contexts, such as milder conditions, different regioselectivity, or compatibility with sensitive functional groups. This guide provides an in-depth, objective comparison of the Vilsmeier-Haack reaction with other key formylation methods for pyrroles, supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic challenges.

The Vilsmeier-Haack Reaction: The Versatile Workhorse

The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of pyrroles due to its versatility, generally high yields, and predictable regioselectivity.[2][4] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]

Causality of the Mechanism

The efficacy of the Vilsmeier-Haack reaction hinges on a two-stage process: the formation of a moderately reactive electrophile and its subsequent attack by the highly nucleophilic pyrrole ring.

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate derivative to generate the highly electrophilic (chloromethylene)dimethyliminium ion, known as the Vilsmeier reagent.[4][6] This pre-activation step is crucial as DMF itself is not electrophilic enough to be attacked by the pyrrole ring.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring, activated by the nitrogen lone pair, attacks the Vilsmeier reagent.[4][7] Due to the superior stabilization of the positive charge in the resulting intermediate (Wheland intermediate), the attack occurs preferentially at the α-position (C2 or C5).[7][8]

  • Hydrolysis: The reaction is quenched with an aqueous workup, often with a mild base like sodium acetate or sodium bicarbonate, which hydrolyzes the resulting iminium ion intermediate to furnish the final pyrrole-2-carboxaldehyde.[4][8]

Vilsmeier_Reagent_Formation DMF DMF adduct Initial Adduct DMF->adduct Nucleophilic attack POCl3 POCl₃ POCl3->adduct reagent Vilsmeier Reagent (Chloroiminium ion) adduct->reagent Elimination

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Vilsmeier_Pyrrole_Formylation cluster_main Vilsmeier-Haack Reaction on Pyrrole Pyrrole Pyrrole Ring Intermediate Iminium Ion Intermediate Pyrrole->Intermediate Electrophilic Attack at C2 VilsmeierReagent Vilsmeier Reagent VilsmeierReagent->Intermediate Aldehyde Pyrrole-2-carboxaldehyde Intermediate->Aldehyde Aqueous Hydrolysis

Caption: Generalized mechanism of Vilsmeier-Haack formylation on a pyrrole substrate.

Performance and Yield

The Vilsmeier-Haack reaction is known for its good to excellent yields, often ranging from 70% to over 90%.[8] For unsubstituted pyrrole, an overall yield of 78–79% of pure 2-pyrrolealdehyde has been reported in Organic Syntheses.[9] The reaction generally exhibits high regioselectivity for the C2 position.[1] For 1-substituted pyrroles, the ratio of α- to β-formylation is primarily controlled by steric factors.[10]

Alternative Formylation Methods

While powerful, the Vilsmeier-Haack reaction is not universally applicable. Certain substrates or desired outcomes may necessitate alternative approaches.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but its application to pyrroles is fraught with complications.[11][12]

  • Mechanism: The reaction involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, which generates the highly reactive electrophile, dichlorocarbene (:CCl₂), in situ.[12][13]

  • Yields and Severe Limitations: When applied to pyrrole, the Reimer-Tiemann reaction often gives low yields of the desired aldehyde.[11] More significantly, it is prone to the "abnormal" Reimer-Tiemann reaction, also known as the Ciamician-Dennstedt rearrangement.[11] In this pathway, the dichlorocarbene intermediate undergoes a ring expansion, leading to the formation of 3-halopyridines as the major product instead of the formylated pyrrole.[11][14] This makes the reaction generally unsuitable for the reliable synthesis of pyrrole carboxaldehydes.

Abnormal_Reimer_Tiemann cluster_abnormal Abnormal Reimer-Tiemann on Pyrrole Pyrrole Pyrrole Dichlorocyclopropane Unstable Dichlorocyclopropane Intermediate Pyrrole->Dichlorocyclopropane Carbene Insertion Carbene Dichlorocarbene (:CCl₂) Carbene->Dichlorocyclopropane Chloropyridine 3-Chloropyridine (Ring Expansion Product) Dichlorocyclopropane->Chloropyridine Rearrangement

Caption: The abnormal Reimer-Tiemann reaction leading to ring expansion.

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[15][16]

  • Mechanism: Protonated HMTA serves as the source for an electrophilic iminium ion. The electron-rich pyrrole attacks this species, leading to an aminomethyl intermediate. A subsequent intramolecular redox reaction and hydrolysis yield the aldehyde.[15][16]

  • Yields and Applicability: The Duff reaction is primarily effective for highly activated substrates such as phenols.[15] While it can be applied to other electron-rich heterocycles, a significant drawback is its often low to moderate yields.[4] For many pyrrolic substrates, it is less efficient than the Vilsmeier-Haack method.

Formylation via Organolithium Intermediates

This method involves a two-step process: deprotonation of the pyrrole followed by reaction with a formylating agent.

  • Mechanism: Pyrrole is first treated with a strong base, such as n-butyllithium, to generate a pyrrolyl anion. This highly nucleophilic species is then quenched with an electrophilic formyl source, typically DMF.

  • Yields and Applicability: This approach can provide good to excellent yields and offers an alternative when the acidic conditions of the Vilsmeier-Haack reaction are incompatible with the substrate. However, it requires strictly anhydrous conditions and the careful handling of pyrophoric organolithium reagents.

Reduction of Pyrrole-2-carboxylates or Thionoesters

For pyrroles synthesized via methods like the Knorr pyrrole synthesis, which typically yield 2-carboxylate esters, a reductive approach can be employed.

  • Mechanism: This is a multi-step sequence. The 2-carboxylate ester can be reduced to the corresponding primary alcohol, which is then oxidized back to the aldehyde.[17] A more streamlined, one-step alternative involves the conversion of a 2-thionoester pyrrole to the 2-formyl pyrrole using Raney® Nickel, which desulfuratively reduces the thionoester.[18]

  • Yields and Applicability: While indirect, this route can be effective, with moderate to good yields reported for the Raney® Nickel reduction (e.g., 67% for one substrate). It circumvents direct formylation issues but adds steps to the overall synthetic sequence.[17]

Comparative Data Summary

MethodReagentsTypical Yield (Pyrroles)Regioselectivity (C2)Key AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃Good to Excellent (70-95%)[8][9]Predominantly C2[1]High yield, reliable, versatile, good regioselectivity.[2][4]Requires aqueous workup; reagent can be harsh for very sensitive substrates.
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)Low[11]PoorUses inexpensive reagents.Prone to abnormal ring-expansion to form 3-halopyridines; low yields of desired aldehyde.[11][14]
Duff Reaction Hexamethylenetetramine (HMTA), AcidLow to Moderate[4]Predominantly ortho to activating groups[15]Tolerant of some functional groups.Often low to moderate yields for heterocycles; less efficient than Vilsmeier-Haack.[4][15]
Organolithium Route n-BuLi, then DMFGood to ExcellentC2 (if N-H is protected)Good yields, avoids acidic conditions.Requires strict anhydrous conditions; uses pyrophoric reagents.
Thionoester Reduction 2-Thionoester Pyrrole, Raney® NiModerate (e.g., ~67%)N/A (starts with C2 functional group)Streamlined one-step reduction from thionoester.Indirect method requiring prior synthesis of the thionoester.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 3,4-Diethylpyrrole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.2-1.5 eq)

  • Phosphorus oxychloride (POCl₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium acetate solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Workflow:

Experimental_Workflow A 1. Vilsmeier Reagent Preparation (POCl₃ added to DMF at 0 °C) B 2. Formylation Reaction (Pyrrole solution added to reagent at 0 °C, then warmed/heated to 40-60 °C) A->B C 3. Reaction Monitoring (via TLC) B->C D 4. Work-up & Quenching (Cool to 0 °C, add aq. NaOAc) C->D E 5. Extraction (Et₂O, wash with NaHCO₃, water, brine) D->E F 6. Drying and Concentration (Dry over MgSO₄, evaporate solvent) E->F G 7. Purification (Column chromatography or recrystallization) F->G H Final Product (3,4-Diethylpyrrole-2-carbaldehyde) G->H

Sources

Validation

"spectroscopic comparison of Methyl 2-formyl-1H-pyrrole-1-carboxylate with its isomers"

This guide details the spectroscopic differentiation of Methyl 2-formyl-1H-pyrrole-1-carboxylate (also known as N-methoxycarbonylpyrrole-2-carboxaldehyde) from its constitutional and regioisomers. Executive Summary Methy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of Methyl 2-formyl-1H-pyrrole-1-carboxylate (also known as N-methoxycarbonylpyrrole-2-carboxaldehyde) from its constitutional and regioisomers.

Executive Summary

Methyl 2-formyl-1H-pyrrole-1-carboxylate (Target Compound) is a critical intermediate in the synthesis of porphyrins and pyrrole-based pharmaceuticals. Its structural integrity is defined by the presence of an electron-withdrawing methoxycarbonyl group on the nitrogen (N1) and a formyl group at the C2 position.

Differentiation from its isomers—specifically the C-carboxylate constitutional isomers (where the ester is on the ring carbons) and the 3-formyl regioisomer —is paramount. The primary spectroscopic diagnostic is the absence of the N-H proton in


H NMR and the specific chemical shift of the methyl group (

-OMe vs

-OMe).
Key Isomers Analyzed
Compound LabelIUPAC NameStructure KeyCAS No.[1]
Target (1) Methyl 2-formyl-1H-pyrrole-1-carboxylate N-COOMe, 2-CHO [Inferred]
Isomer A Methyl 3-formyl-1H-pyrrole-2-carboxylateN-H, 2-COOMe, 3-CHO2167677-92-9
Isomer B Methyl 2-formyl-1H-pyrrole-3-carboxylateN-H, 2-CHO, 3-COOMe19075-68-4
Isomer C Methyl 3-formyl-1H-pyrrole-1-carboxylateN-COOMe, 3-CHO[Rare]

Spectroscopic Diagnostics ( H NMR & IR)

The following data compares the Target Compound (1) against its most common stable isomers (A and B).

Table 1: Comparative H NMR Chemical Shifts ( , ppm, CDCl )
Proton EnvironmentTarget (1) (N-Protected)Isomer A (N-H, 2-Ester)Isomer B (N-H, 3-Ester)Diagnostic Note
N-H Absent 10.0 – 12.5 (br s)10.0 – 12.5 (br s)Primary Differentiator. Target lacks exchangeable proton.
-CHO (Formyl) 10.2 – 10.4 10.0 – 10.19.6 – 9.8N-acylation deshields the formyl proton significantly.
-OCH

(Methyl)
4.05 – 4.15 3.90 – 3.953.85 – 3.90N-OMe (Target) is downfield of Ester-OMe .
Ring H-3 ~7.2 (dd)H-3 is deshielded by adjacent CHO in Target.
Ring H-5 ~7.4 (dd)~7.1 (d)~7.0 (m)H-5 is deshielded by N-COOMe in Target.
Table 2: Infrared (IR) Spectroscopy Signatures (cm )
Functional GroupTarget (1) Isomers A & B Mechanistic Insight
N-H Stretch Absent 3200 – 3400 (Broad) Strong H-bonding in Isomers A/B due to NH...O=C interactions.
Ester C=O 1740 – 1760 1690 – 1710N-Carbamate C=O (Target) is higher frequency than conjugated ester C=O.
Aldehyde C=O 1660 – 16801640 – 1660Conjugation with the electron-rich pyrrole ring lowers

.

Structural Elucidation & Synthesis Pathways

Understanding the synthesis confirms the regioselectivity. The Target is typically synthesized via N-acylation of 2-formylpyrrole , whereas Isomers A and B are formed via Knorr-type cyclizations or functionalization of pyrrole esters.

Diagram 1: Synthetic Divergence of Isomers

This flow illustrates how different synthetic routes lead to the specific isomers, validating the structural assignments.

G Start Pyrrole Precursors Route1 Vilsmeier-Haack (Formylation) Start->Route1 Route2 Paal-Knorr / Knorr (Cyclization) Start->Route2 Inter1 2-Formylpyrrole (C4H5NO) Route1->Inter1 Selective C2 Step2 N-Acylation (Cl-COOMe, Base) Inter1->Step2 Target TARGET (1) Methyl 2-formyl-1H-pyrrole-1-carboxylate Step2->Target N-Substitution Isomers Isomers A & B (C-Carboxylates) Route2->Isomers Ring Formation

Caption: Synthetic divergence showing the Target (1) arises from N-functionalization of a pre-formed pyrrole ring, while Isomers A/B typically arise from de novo ring synthesis.

Experimental Protocols

To validate the identity of Methyl 2-formyl-1H-pyrrole-1-carboxylate , follow this standardized synthesis and characterization workflow.

Protocol A: Synthesis of Target Compound (1)

Objective: Selective N-protection of 2-formylpyrrole to distinguish from C-ester isomers.

  • Reagents:

    • 2-Formylpyrrole (1.0 eq)

    • Methyl chloroformate (1.2 eq)

    • Triethylamine (Et

      
      N) or NaH (1.5 eq)
      
    • Solvent: Dry DCM or THF.

  • Procedure:

    • Dissolve 2-formylpyrrole in dry DCM at 0 °C under N

      
      .
      
    • Add Et

      
      N dropwise. Stir for 10 min.
      
    • Add Methyl chloroformate dropwise. The solution may darken.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3). Target (1) will be less polar (higher R

      
      ) than the starting material due to loss of H-bonding donor (NH).
      
  • Workup:

    • Quench with water. Extract with DCM.

    • Wash organic layer with 1M HCl (to remove amine) and Brine.

    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Purification: Silica gel chromatography.

Protocol B: NMR Validation Workflow

Objective: Confirm regiochemistry (1,2-substitution).

  • Sample Prep: Dissolve ~10 mg in CDCl

    
    .
    
  • Acquisition: Run standard

    
    H (16 scans).
    
  • Analysis Checklist:

References

  • Synthesis of N-alkoxycarbonyl Pyrroles: Hann, J. L., et al. "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates." J. Org. Chem., 2023, 88, 13584-13589.

  • Vilsmeier-Haack Selectivity: Raposo, M. M. M., et al. "Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials." CORE, 2008.

  • Pyrrole-2-carboxaldehyde Data: NIST Chemistry WebBook, SRD 69.[2] "1H-Pyrrole-2-carboxaldehyde, 1-methyl-."[2][3][4]

  • Isomer A Data (Methyl 3-formyl-1H-pyrrole-2-carboxylate): ChemScene Product Data, CAS 2167677-92-9.

Sources

Comparative

Synthetic Architectures for Substituted 2-Formylpyrroles: A Comparative Technical Guide

Topic: Literature Review of Synthetic Approaches to Substituted 2-Formylpyrroles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-formyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Synthetic Approaches to Substituted 2-Formylpyrroles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-formylpyrrole moiety is a linchpin scaffold in medicinal chemistry and materials science.[1][2][3] It serves as the critical electrophilic precursor for porphyrins , BODIPY dyes , and receptor tyrosine kinase inhibitors like Sunitinib (Sutent®) .

While the pyrrole ring is inherently electron-rich (


-excessive), its sensitivity to acids and tendency to polymerize present unique synthetic challenges. This guide objectively compares the three dominant synthetic methodologies: Electrophilic Aromatic Substitution (EAS) , Oxidative Functionalization , and Transition Metal Catalysis . We analyze the causality behind reagent choices, define the scope of each method, and provide self-validating protocols for bench execution.
Part 1: The Gold Standard – Vilsmeier-Haack Formylation

The Vilsmeier-Haack (VH) reaction remains the industrial and academic workhorse for introducing formyl groups onto the pyrrole ring. It relies on the in-situ generation of a chloroiminium ion (Vilsmeier reagent), a weak but highly selective electrophile.

Mechanism & Causality

The reaction proceeds via an Electrophilic Aromatic Substitution (


).[4]
  • Activation: DMF reacts with POCl

    
     to form the electrophilic chloroiminium salt.
    
  • Attack: The pyrrole ring attacks the electrophile. Crucial Insight: Substitution occurs preferentially at the

    
    -position (C2)  over the 
    
    
    
    -position (C3) due to greater resonance stabilization of the
    
    
    -complex intermediate.
  • Hydrolysis: The resulting iminium salt is hydrolyzed (usually with sodium acetate or carbonate) to release the aldehyde.

Visualizing the Mechanism

The following diagram outlines the critical flow and intermediates.

VilsmeierHaack Reagents Reagents: DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VH_Reagent Activation Intermediate Iminium Salt Intermediate VH_Reagent->Intermediate + Pyrrole (SEAr) Pyrrole Substituted Pyrrole Pyrrole->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 2-Formylpyrrole Hydrolysis->Product Final

Caption: Figure 1. The Vilsmeier-Haack reaction pathway showing the activation, substitution, and hydrolysis phases.

Scope & Limitations
  • Regioselectivity: High preference for C2. If C2 is blocked, C3 formylation occurs but often with lower yields.

  • Substrate Tolerance: Excellent for alkyl-substituted pyrroles.

  • Limitation: Electron-withdrawing groups (EWGs) on the pyrrole nitrogen or ring can severely deactivate the substrate, requiring elevated temperatures or alternative methods.

  • Industrial Relevance: Used in the synthesis of Sunitinib , where a decarboxylated pyrrole intermediate is formylated with high efficiency [1].

Part 2: The Strategic Alternative – Oxidative Functionalization

When the pyrrole ring is already fully substituted or sensitive to the acidic conditions of the Vilsmeier protocol, oxidative functionalization of a pre-existing methyl group is the superior strategy.

Methodology: Riley Oxidation (SeO

)

Selenium dioxide (SeO


) selectively oxidizes activated methyl groups (benzylic/allylic positions) to aldehydes. In the context of pyrroles, a C2-methyl group mimics a benzylic position.
  • Mechanism: Proceeds via an ene-reaction followed by a [2,3]-sigmatropic rearrangement.

  • Reagents: SeO

    
     in dioxane or xylene.
    
  • Advantage: Avoids direct electrophilic attack on the ring, preventing regioselectivity issues if the C3 position is open.

Methodology: Ceric Ammonium Nitrate (CAN)
  • Note: While CAN is a potent oxidant, literature suggests it often fails to stop at the aldehyde stage for simple methyl pyrroles or leads to over-oxidation/ring degradation compared to SeO

    
     [2].
    
Part 3: Modern Catalysis – Carbonylation & De Novo Synthesis

Direct Palladium-catalyzed C-H formylation of pyrroles to aldehydes is rare and often low-yielding compared to arylation. The modern catalytic approach relies on Carbonylation to Esters followed by reduction, or De Novo Synthesis .

  • Carbonylation: Pd(II) catalysts + CO (gas) + Alcohol

    
     Pyrrole-2-carboxylate ester.
    
    • Transformation: The ester is subsequently reduced to the alcohol and oxidized to the aldehyde, or reduced partially to the aldehyde (using DIBAL-H, though difficult).

  • De Novo Synthesis: Multicomponent coupling of alkynes, amines, and CO using Pd/Rh catalysts to construct the pyrrole ring with the carbonyl functionality already in place.

Part 4: Comparative Analysis

The following table contrasts the performance metrics of the primary approaches.

FeatureVilsmeier-Haack (VH)Oxidative (SeO

)
Reimer-TiemannPd-Catalyzed Carbonylation
Primary Mechanism Electrophilic Substitution (

)
Allylic/Benzylic OxidationCarbene InsertionMetal-Catalyzed Insertion
Starting Material Unsubstituted C2-H Pyrrole2-MethylpyrroleUnsubstituted C2-H PyrrolePyrrole + CO + Alcohol
Reaction Media Acidic (POCl

)
Neutral/Slightly AcidicBasic (NaOH/KOH)Neutral (High Pressure)
Regioselectivity High (C2 > C3)Specific to Methyl groupModerate (C2 preference)Tunable via Ligands
Yield (Typical) 70–95%50–75%30–50%60–85%
Key Limitation Acid-sensitive substrates; Toxic POCl

Selenium toxicity; PurificationThermal runaway risk; Carbene side-rxnsRequires Autoclave/CO; Indirect route to aldehyde
Best For Standard Synthesis Blocked/Complex Scaffolds Low-Cost/Phenolic mimics Library Generation
Part 5: Decision Matrix for Synthesis

Use this logic flow to select the optimal method for your specific substrate.

DecisionTree Start Target: 2-Formylpyrrole Q1 Is the C2 position unsubstituted? Start->Q1 Q2 Is there a Methyl group at C2? Q1->Q2 No (C2-R) Q3 Is the substrate Acid Sensitive? Q1->Q3 Yes (C2-H) Method_Ox Method B: SeO2 Oxidation (Specific Functionalization) Q2->Method_Ox Yes (R=Me) Method_DeNovo Method C: De Novo Synthesis (Build Ring from Scratch) Q2->Method_DeNovo No (R=Other) Method_VH Method A: Vilsmeier-Haack (High Yield, Scalable) Q3->Method_VH No (Standard) Method_Duff Alternative: Duff Reaction (Milder, Lower Yield) Q3->Method_Duff Yes

Caption: Figure 2. Strategic decision tree for selecting the synthetic route based on substrate substitution and stability.

Part 6: Validated Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation (Standard)

Applicable to alkyl-substituted pyrroles (e.g., 3,5-dimethylpyrrole).

  • Reagent Prep: In a flame-dried round-bottom flask under Argon, cool DMF (3.0 equiv) to 0°C.

  • Activation: Add POCl

    
      (1.1 equiv) dropwise over 15 minutes. Critical Control Point: Maintain internal temperature <10°C to prevent uncontrolled exotherm. Stir for 15 min to form the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve the pyrrole substrate (1.0 equiv) in minimal DMF or DCE and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If the pyrrole is electron-deficient, heat to 60°C. Monitor by TLC (disappearance of starting material).

  • Hydrolysis (Crucial Step): Pour the reaction mixture onto crushed ice containing Sodium Acetate (3.0 equiv). Stir vigorously for 1 hour. The pH should be buffered to ~5-6.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Protocol B: Selenium Dioxide Oxidation

Applicable to 2-methylpyrroles.

  • Setup: Dissolve 2-methylpyrrole derivative (1.0 equiv) in Dioxane or Xylene (0.5 M concentration).

  • Oxidant: Add finely powdered SeO

    
      (1.2 equiv).
    
  • Reaction: Reflux the mixture (100–140°C) for 4–12 hours. Observation: The reaction will deposit black selenium metal as it proceeds.

  • Filtration: Filter the hot solution through a pad of Celite to remove toxic selenium residues. Wash the pad with hot solvent.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: Residue often requires chromatography to separate the aldehyde from unreacted methyl starting material.

References
  • Method for Preparing Sunitinib. Google Patents. (CN103992308A). Describes the industrial route utilizing Vilsmeier-Haack on a decarboxylated intermediate. Link

  • Synthesis and Reactivity of 2-Thionoester Pyrroles. RSC Advances, 2019. Discusses limitations of CAN oxidation and alternative reduction strategies. Link

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Comprehensive mechanism and recent literature examples. Link

  • Palladium-Catalyzed Carbonylation. MDPI Molecules, 2019. Review of PdI2-based catalysis for carbonylative heterocyclization. Link

  • Duff Reaction Scope. Grokipedia. Analysis of the Duff reaction scope on phenols vs. heterocycles. Link

Sources

Validation

A Scientist's Guide: The Strategic Advantages of Methyl 2-formyl-1H-pyrrole-1-carboxylate in Heterocyclic Synthesis

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Consequently, the efficient synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Consequently, the efficient synthesis and functionalization of pyrrole-based intermediates are of paramount importance. Among the most versatile building blocks are pyrrole-2-carboxaldehydes, which serve as synthetic linchpins for introducing molecular complexity.

However, the parent compound, 2-formyl-1H-pyrrole, presents significant challenges due to the high reactivity of the N-H proton and the electron-rich nature of the pyrrole ring. This guide provides an in-depth comparison of Methyl 2-formyl-1H-pyrrole-1-carboxylate against similar building blocks, presenting experimental evidence and expert insights to demonstrate its superior performance in complex synthetic applications.

The Challenge: The Instability and Ambiguous Reactivity of Unprotected 2-Formyl-1H-pyrrole

While seemingly simple, 2-formyl-1H-pyrrole (also known as pyrrole-2-carboxaldehyde) is often a problematic reagent in multi-step synthesis. Its utility is hampered by several factors:

  • N-H Acidity and Reactivity: The pyrrole nitrogen proton is acidic and readily participates in reactions. Under basic conditions (e.g., organometallic additions, condensations), it can be deprotonated, leading to undesired side reactions or inactivation of reagents. It can also be alkylated or acylated when such reactions are intended for other parts of the molecule.

  • Ring Instability: The electron-rich pyrrole ring is highly susceptible to polymerization and degradation under acidic conditions, a common requirement for reactions like acetal formation or reductive aminations.

  • Dimerization and Coloration: In solution and even in the solid state, 2-formyl-1H-pyrrole can exhibit characteristics of dimerization and often develops color upon storage, indicating instability.[3]

These issues necessitate the use of N-protected pyrrole derivatives for any synthesis that requires predictability, high yields, and clean reaction profiles. The choice of protecting group is therefore a critical strategic decision.

The Solution: N-Carbamate Protection for Controlled Reactivity

Methyl 2-formyl-1H-pyrrole-1-carboxylate introduces a methyl carbamate (-COOMe) group on the pyrrole nitrogen. This is not merely a placeholder; it fundamentally alters the electronic properties and steric environment of the molecule, offering a "Goldilocks" combination of stability and reactivity that is often superior to other common protecting groups.

The electron-withdrawing nature of the carbamate group deactivates the pyrrole ring, making it significantly more stable to acidic conditions and less prone to oxidative degradation. This electronic modulation is key to preventing unwanted side reactions on the ring, thereby directing reactivity predictably toward the desired formyl group.

Comparative Analysis of Key Pyrrole Building Blocks

To fully appreciate the advantages of Methyl 2-formyl-1H-pyrrole-1-carboxylate, it must be compared directly with its common alternatives.

FeatureMethyl 2-formyl-1H-pyrrole-1-carboxylate2-Formyl-1H-pyrrole (Unprotected)N-Boc-2-formyl-1H-pyrroleN-Tosyl-2-formyl-1H-pyrrole
Stability Excellent; stable solid, resistant to mild acid and oxidation.Poor; prone to polymerization, air-sensitive, darkens on storage.[3]Moderate; highly sensitive to acid (deprotection).Excellent; very robust and stable to a wide range of conditions.
Ring Reactivity Deactivated; predictable reactivity at the C2-formyl group.Highly activated; prone to undesired electrophilic substitution.Deactivated; directs reactivity to the formyl group.Strongly deactivated; can hinder desired ring functionalization.
Handling Crystalline solid, easy to handle and weigh accurately.Often a low-melting solid, can be difficult to handle.Solid, but can be hygroscopic.High-melting crystalline solid.
Deprotection Base-mediated hydrolysis (saponification); LiOH, NaOH, or KOH in aq. solvent. Conditions are moderate and orthogonal to many functional groups.N/AAcid-mediated cleavage; TFA, HCl. Not suitable for acid-sensitive substrates.Reductive cleavage or strong base; Na/Hg, Mg/MeOH, or harsh basic hydrolysis. Conditions are often not chemoselective.
Steric Hindrance Low; the methyl carbamate group is sterically unobtrusive.Minimal.High; the bulky tert-butyl group can hinder access to the formyl group in certain reactions.Moderate; the tosyl group is larger than a carbamate.

Deep Dive: Experimental Causality and Workflow Advantages

Enhanced Stability and Predictable Reactivity

The primary advantage of the N-COOMe group is the deactivation of the pyrrole ring towards unwanted electrophilic attack. In a multi-step synthesis, reagents intended for the aldehyde (e.g., during a Wittig reaction or condensation) will not be consumed by side reactions with the pyrrole ring itself.

Diagram 1: Electrophilic Attack on Protected vs. Unprotected Pyrrole

cluster_0 Unprotected Pyrrole cluster_1 N-COOMe Protected Pyrrole Unprotected 2-Formyl-1H-pyrrole Side_Product Ring-Substitution Side Product Unprotected->Side_Product attacks ring Polymer Polymerization Unprotected->Polymer acid catalysis Desired_Product_1 Desired Aldehyde Adduct (Minor) Unprotected->Desired_Product_1 attacks aldehyde E_plus_1 Electrophile (E+) E_plus_1->Unprotected Protected Methyl 2-formyl-1H- pyrrole-1-carboxylate Desired_Product_2 Desired Aldehyde Adduct (Major) Protected->Desired_Product_2 attacks aldehyde (Clean Reaction) E_plus_2 Electrophile (E+) E_plus_2->Protected G start Start: Methyl 2-formyl-1H-pyrrole- 1-carboxylate step1 Step 1: C-C or C-N Bond Formation (e.g., Wittig, Reductive Amination) at the C2-Formyl Group start->step1 intermediate N-Protected Intermediate step1->intermediate step2 Step 2: Deprotection (Saponification, e.g., KOH/MeOH) intermediate->step2 final Final Product: Functionalized 2-substituted-1H-pyrrole step2->final

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: Methyl 2-formyl-1H-pyrrole-1-carboxylate

Executive Summary & Immediate Directive Do not dispose of Methyl 2-formyl-1H-pyrrole-1-carboxylate down the drain. This compound is a functionalized pyrrole intermediate containing both an aldehyde and a carbamate moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of Methyl 2-formyl-1H-pyrrole-1-carboxylate down the drain.

This compound is a functionalized pyrrole intermediate containing both an aldehyde and a carbamate moiety. It must be treated as Hazardous Organic Waste destined for high-temperature incineration.

  • Primary Hazard: Skin/Eye Irritant (H315, H319), Potential Respiratory Sensitizer.

  • Reactivity: Reactive with strong oxidizers (aldehyde group) and strong bases (carbamate hydrolysis).

  • Disposal Method: Segregated Organic Waste Stream (Non-Halogenated).

Chemical Profile & Hazard Identification

To ensure safe disposal, you must understand the chemical behavior of the waste. This compound is not just "organic trash"; it is a reactive intermediate.

PropertyDescriptionOperational Implication
Chemical Structure Pyrrole ring with: 1. Formyl group (-CHO) at C22. Methyl carboxylate (-COOCH3) at N1Aldehyde: Oxidizable; do not mix with Nitric Acid or Peroxides.Carbamate: Hydrolyzes in strong base to release amines/methanol.
Physical State Typically Solid (Crystalline) or Viscous OilSolids must be dissolved in compatible solvent (e.g., Acetone) or double-bagged.
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO)Use Acetone or Ethyl Acetate for rinsing glassware.
Combustibility Combustible OrganicKeep away from open flames/sparks (Flash Point > 90°C typically).
Critical Incompatibilities
  • Strong Oxidizers: (e.g., Peroxides, Permanganates)

    
     Risk of exothermic reaction/fire.
    
  • Strong Bases: (e.g., NaOH, KOH)

    
     Hydrolysis of the carbamate and potential polymerization of the aldehyde.
    
Waste Segregation Decision Tree

Use the following logic flow to determine the correct waste container.

DisposalWorkflow Start Waste Generation: Methyl 2-formyl-1H-pyrrole-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidPrep Double Bag in Polyethylene Bags Solid->SolidPrep LiquidPrep Verify Solvent Compatibility Liquid->LiquidPrep StreamC Stream C: Solid Hazardous Waste (Incineration) SolidPrep->StreamC HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? LiquidPrep->HalogenCheck StreamA Stream A: Non-Halogenated Organic Waste HalogenCheck->StreamA No (e.g., Acetone, EtOAc) StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes (e.g., DCM)

Figure 1: Decision logic for segregating pyrrole-derivative waste streams.

Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired/Unused)
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Containment: Do not empty the vial. Keep the chemical in its original glass container if possible.

  • Secondary Packaging: Place the vial into a clear polyethylene zip-lock bag.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Methyl 2-formyl-1H-pyrrole-1-carboxylate.

    • Hazard Checkbox: Irritant, Toxic.[1]

  • Disposal: Deposit into the Solid Hazardous Waste Drum (destined for incineration).

Scenario B: Disposal of Reaction Mixtures/Solutions
  • Quenching (If reactive reagents present): Ensure any excess reagents (e.g., reducing agents used in the reaction) are fully quenched before bottling.

  • Solvent Selection:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Ethyl Acetate/Acetone/Methanol

      
      Non-Halogenated Waste .
      
  • Transfer: Pour into the appropriate HDPE or Glass waste carboy using a funnel to prevent spills.

  • Rinsing: Rinse the original flask 3x with Acetone. Add rinsate to the Non-Halogenated waste stream.

  • Cap & Label: Secure the cap tightly. Ensure the waste log is updated with the approximate volume and concentration.

Regulatory Classification (RCRA/EU)

While this specific intermediate may not have a unique "P" or "U" list code, it falls under the following regulatory definitions based on its characteristics:

RegulationClassification CodeReasoning
US EPA (RCRA) D001 (If in flammable solvent)Ignitability characteristic of the carrier solvent.
US EPA (RCRA) Not Listed (General) If pure solid, it is "Non-Regulated Chemical Waste" requiring destruction via incineration.
EU Waste Code 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances (organic).
DOT (Transport) Not Regulated (Solid)Unless in solution, often not regulated for ground transport (check SDS Section 14).
Emergency Response: Spills

Immediate Action: Isolate the area.

SpillResponse Alert 1. Alert Personnel PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Absorb 3. Absorb (Vermiculite/Sand) PPE->Absorb Collect 4. Collect (Scoop to Bag) Absorb->Collect Clean 5. Clean Surface (Soap & Water) Collect->Clean

Figure 2: Spill remediation workflow.

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution. Avoid using bleach (hypochlorite) directly on the concentrated aldehyde, as it may cause unnecessary oxidation heat.

References & Verification

Always cross-reference the specific Safety Data Sheet (SDS) provided by your vendor (e.g., Sigma-Aldrich, Combi-Blocks) as impurities may alter handling requirements.

  • US EPA. "Hazardous Waste Management for Laboratories (RCRA)." Environmental Protection Agency. [Link]

  • PubChem. "Pyrrole-2-carboxaldehyde (Analogous Compound Data)." National Library of Medicine. [Link]

  • OSHA. "Laboratory Safety Guidance." Occupational Safety and Health Administration. [Link]

Sources

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